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  • Product: 2-Ethoxy-3-formyl-5-methylphenylboronic acid
  • CAS: 480424-54-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethoxy-3-formyl-5-methylphenylboronic acid

This guide provides a comprehensive technical overview of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a specialized organic compound of significant interest to researchers in synthetic chemistry and drug discovery. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a specialized organic compound of significant interest to researchers in synthetic chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, plausible synthetic routes, and key applications, with a focus on providing actionable insights for laboratory professionals.

Introduction and Strategic Importance

2-Ethoxy-3-formyl-5-methylphenylboronic acid belongs to the versatile class of arylboronic acids, which are foundational reagents in modern organic synthesis. The strategic placement of ethoxy, formyl, and methyl groups on the phenylboronic acid scaffold makes it a highly valuable building block. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The additional functional groups—an aldehyde for subsequent derivatization (e.g., reductive amination, Wittig reactions) and an ethoxy group influencing electronic properties and solubility—offer multiple pathways for the construction of complex molecular architectures. This trifunctional nature makes it a desirable intermediate in the synthesis of novel pharmaceutical compounds and advanced materials.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a reagent are critical for its effective use. This section details the fundamental characteristics of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

  • Systematic IUPAC Name: (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid

  • CAS Number: 480424-54-2[1]

  • Molecular Formula: C₁₀H₁₃BO₄[1]

  • Molecular Weight: 208.02 g/mol [1]

The molecule's architecture features a central benzene ring substituted with four different functional groups. The spatial relationship of these groups is key to its reactivity. The boronic acid (-B(OH)₂) and ethoxy (-OCH₂CH₃) groups are ortho to each other, while the formyl (-CHO) group is in the meta position relative to the methyl group (-CH₃).

Diagram: Key Structural Features

The following diagram illustrates the logical relationship between the core phenyl ring and its key functional groups, each enabling distinct chemical transformations.

G center Phenyl Ring (Core Scaffold) BOH2 Boronic Acid -B(OH)₂ center->BOH2 Suzuki Coupling Site CHO Formyl Group -CHO center->CHO Derivatization Site OEt Ethoxy Group -OCH₂CH₃ center->OEt Modulates Reactivity & Solubility Me Methyl Group -CH₃ center->Me Steric & Electronic Influence

Caption: Functional groups of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 480424-54-2[1]
Molecular Formula C₁₀H₁₃BO₄[1]
Molecular Weight 208.02[1]
Appearance White to off-white solid (predicted)-
Purity ≥95% (typical)[1]
Storage 2-8°C, under inert atmosphere[1]
Solubility Soluble in organic solvents like THF, Dioxane, DMFInferred

Note: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). Commercial products may contain varying amounts of this anhydride.

Spectroscopic Characterization (Predicted)

As of the date of this guide, public repositories do not contain experimental spectroscopic data for 2-Ethoxy-3-formyl-5-methylphenylboronic acid. The following characterization is therefore predicted based on the known spectral properties of its constituent functional groups and analysis of closely related analogs.[2][3][4][5][6]

Predicted ¹H NMR Spectrum

(Reference Solvent: CDCl₃)

  • Aldehyde Proton (-CHO): A sharp singlet expected around δ 9.8-10.2 ppm.

  • Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), appearing as singlets or narrow doublets, corresponding to the two protons on the phenyl ring.

  • Boronic Acid Protons (-B(OH)₂): A broad singlet, which can be exchangeable with D₂O, typically appearing between δ 5.0-8.0 ppm. Its position and intensity can vary depending on concentration and residual water content.

  • Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.0-4.3 ppm (CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).

  • Methyl Proton (-CH₃): A singlet around δ 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum

(Reference Solvent: CDCl₃)

  • Aldehyde Carbonyl (C=O): A signal expected in the downfield region, δ 190-195 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals between δ 115-165 ppm. The carbon attached to the boron atom (C-B) may be broad or have a lower intensity.

  • Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64-68 ppm (-OCH₂) and δ 14-16 ppm (-CH₃).

  • Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

Predicted IR Spectrum
  • O-H Stretch (Boronic Acid): A very broad and strong absorption band from approximately 3200 to 3600 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Signals in the 2850-3100 cm⁻¹ region. The aldehyde C-H stretch may appear as two weak bands around 2720 and 2820 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=C Stretch (Aromatic): Medium intensity bands around 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • B-O Stretch (Boronic Acid): A strong, broad band around 1310-1380 cm⁻¹.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Organolithium Route

This pathway begins with a suitably substituted bromo- or chloro-aromatic precursor, which is converted to an organolithium species and subsequently trapped with a borate ester.

Diagram: Proposed Synthesis Workflow

G cluster_0 Synthesis of 2-Ethoxy-3-formyl-5-methylphenylboronic acid start Precursor: 1-Bromo-2-ethoxy-3-(dimethoxymethyl)-5-methylbenzene step1 Lithium-Halogen Exchange (n-BuLi or t-BuLi, THF, -78°C) start->step1 intermediate Aryl Lithium Intermediate (Highly Reactive) step1->intermediate step2 Borylation (Triisopropyl borate, -78°C to RT) intermediate->step2 borate_ester Boronate Ester Intermediate step2->borate_ester step3 Acidic Hydrolysis (e.g., aq. HCl or H₂SO₄) borate_ester->step3 product Final Product: 2-Ethoxy-3-formyl-5-methylphenylboronic acid step3->product

Caption: A plausible workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol (Hypothetical)

Rationale: The formyl group is sensitive to strongly nucleophilic/basic reagents like organolithiums. Therefore, it must be protected, commonly as an acetal, before the lithium-halogen exchange step. The subsequent borylation and acidic workup regenerates the aldehyde and hydrolyzes the borate ester to the desired boronic acid.

  • Protection of the Aldehyde:

    • To a solution of 1-bromo-2-ethoxy-3-formyl-5-methylbenzene (1.0 eq) in methanol, add trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete conversion of the starting material.

    • Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected precursor, 1-bromo-2-ethoxy-3-(dimethoxymethyl)-5-methylbenzene.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the protected precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

    • To this solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2M aqueous hydrochloric acid.

    • Stir vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of both the borate ester and the acetal protecting group.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to afford the pure 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary utility of 2-Ethoxy-3-formyl-5-methylphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organohalide or triflate.[5]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

General Protocol for a Suzuki-Miyaura Coupling
  • Reagent Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.2-1.5 eq), the aryl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition:

    • Add a degassed solvent system. A common mixture is a 3:1 to 5:1 ratio of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution:

    • Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

    • Purify the resulting biaryl product by flash column chromatography or recrystallization.

Handling, Storage, and Safety

As a professional in a research environment, adherence to safety protocols is paramount. Based on data for structurally similar formylphenylboronic acids, the following precautions should be observed.[7]

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid breathing dust. Minimize dust generation during handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended to prevent degradation and dehydration to the boroxine.[1]

Conclusion

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a potent and versatile synthetic building block. Its unique combination of a reactive boronic acid for cross-coupling, a modifiable formyl group, and strategically placed alkyl/alkoxy substituents makes it an asset for synthetic chemists aiming to construct complex molecules with precision and efficiency. While detailed experimental characterization data is not widely available, its properties and reactivity can be reliably predicted from established chemical principles and data from analogous compounds. Proper handling and an understanding of its role in key reactions like the Suzuki-Miyaura coupling will enable researchers to fully leverage its synthetic potential.

References

  • PubChem. 5-Formyl-2-thiopheneboronic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for producing formylphenylboronic acids.
  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • PubChem. 2-Formylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Frontier Specialty Chemicals. 2-Ethoxy-5-formylphenylboronic acid. [Link]

  • PubChemLite. 2-ethoxy-3-formyl-5-methylphenylboronic acid (C10H13BO4). [Link]

  • Lead Sciences. (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid. [Link]

Sources

Exploratory

A Comprehensive Guide to the Stability and Storage of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Reagent Integrity in Modern Synthesis In the landscape of pharmaceutical research and fine chemical synthesis, the reliability...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Reagent Integrity in Modern Synthesis

In the landscape of pharmaceutical research and fine chemical synthesis, the reliability of starting materials is paramount. Arylboronic acids, cornerstones of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, are celebrated for their versatility.[1][2] However, their efficacy is intrinsically linked to their chemical integrity. This guide provides an in-depth technical analysis of the stability and optimal storage conditions for 2-Ethoxy-3-formyl-5-methylphenylboronic acid (CAS No: 480424-54-2), a substituted arylboronic acid with significant potential in the synthesis of complex organic molecules. Understanding the factors that influence its degradation is not merely a matter of procedural compliance but a fundamental aspect of ensuring reproducibility, maximizing yields, and maintaining the purity of synthetic intermediates and final active pharmaceutical ingredients.

Physicochemical Properties of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

A foundational understanding of the molecule's properties is essential for predicting its behavior under various conditions.

PropertyValueSource
CAS Number 480424-54-2[3]
Molecular Formula C10H13BO4[3]
Molecular Weight 208.02 g/mol [3]
Appearance White to off-white solid[4]
Purity Typically ≥95%[3]
Storage Inert atmosphere, 2-8°C[3][5]

The structure of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, featuring an electron-donating ethoxy group and an electron-withdrawing formyl group on the phenyl ring, presents a unique stability profile that warrants careful consideration.

Key Factors Influencing the Stability of Phenylboronic Acids

The stability of phenylboronic acids is not absolute; it is a dynamic interplay of inherent structural features and external environmental factors. Several key factors can contribute to the degradation of these critical reagents.

Dehydration to Boroxines

A primary and well-documented degradation pathway for phenylboronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible equilibrium reaction that is promoted by heat and the removal of water. The presence of varying amounts of anhydride is a common observation in commercially available boronic acids.

G cluster_0 Dehydration Pathway 3_Boronic_Acid 3 x 2-Ethoxy-3-formyl- 5-methylphenylboronic acid Boroxine Triphenylboroxine Derivative 3_Boronic_Acid->Boroxine -3 H₂O (Heat) Boroxine->3_Boronic_Acid +3 H₂O 3_Water 3 x H₂O

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

While boroxines can in many cases be used directly in Suzuki-Miyaura coupling reactions, as they can hydrolyze back to the monomeric boronic acid in situ, the presence of this impurity complicates accurate quantification and can lead to inconsistent reaction outcomes.

Protodeboronation

Protodeboronation is an irreversible degradation pathway that results in the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acid or base and is promoted by the presence of water. The stability of the C-B bond is influenced by the electronic nature of the substituents on the aromatic ring.

Oxidation

The formyl (aldehyde) group present in 2-Ethoxy-3-formyl-5-methylphenylboronic acid introduces an additional susceptibility to oxidation. Aldehydes can be readily oxidized to carboxylic acids, particularly in the presence of atmospheric oxygen. This oxidative degradation introduces a significant impurity that can interfere with subsequent reactions. Phenylboronic acids themselves can also undergo oxidation, particularly in the presence of strong oxidizing agents.[7]

G cluster_1 Oxidative Degradation Aldehyde 2-Ethoxy-3-formyl- 5-methylphenylboronic acid Carboxylic_Acid 2-Ethoxy-3-carboxy- 5-methylphenylboronic acid Aldehyde->Carboxylic_Acid Oxidation Oxidant [O] (e.g., Air) Oxidant->Aldehyde

Caption: Oxidation of the formyl group to a carboxylic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term viability of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, the following storage and handling protocols are strongly recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation, including dehydration and oxidation.[3][5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[3][5]
Light Store in the darkProtects against potential light-catalyzed degradation.[8]
Container Tightly sealed, opaque containerPrevents the ingress of air and moisture and protects from light.[8][9]

For long-term storage, it is advisable to aliquot the material into smaller, single-use quantities to minimize repeated exposure of the bulk material to the atmosphere upon opening.

Handling Procedures
  • Inert Atmosphere: All handling of the solid material, including weighing and transfer, should be performed under an inert atmosphere, for instance, within a glovebox or using a Schlenk line.

  • Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[9]

Experimental Protocols for Stability Assessment

To ensure the quality of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, particularly for sensitive applications, a stability testing program should be implemented.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for monitoring the purity of boronic acids and detecting the formation of degradation products.[10] However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to on-column hydrolysis.[11][12]

Step-by-Step HPLC Protocol:

  • Column Selection: Utilize a column with low silanol activity to minimize on-column hydrolysis.[11] An XSelect™ Premier HSS T3 column or similar is recommended.[10]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a low concentration of a modifier like formic acid, can be employed. The precise gradient will need to be optimized for the specific compound.

  • Sample Preparation: Dissolve a known quantity of the boronic acid in a suitable anhydrous solvent (e.g., acetonitrile) immediately before analysis.

  • Injection and Detection: Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the aromatic ring absorbs (e.g., 220-280 nm).

  • Data Analysis: Quantify the peak area of the parent compound and any impurity peaks to determine the purity over time.

G Sample_Prep Sample Preparation (Anhydrous Solvent) HPLC_System HPLC System (Low Silanol Column) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection) HPLC_System->Data_Acquisition Purity_Analysis Purity Analysis (% Area) Data_Acquisition->Purity_Analysis

Caption: Workflow for HPLC-based stability assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be a valuable tool for identifying the presence of the boroxine anhydride and the product of protodeboronation. The boronic acid and its corresponding boroxine will have distinct chemical shifts for the aromatic protons. The appearance of a new singlet in the aromatic region corresponding to the proton that replaced the boronic acid group is a clear indicator of protodeboronation.

Conclusion: A Proactive Approach to Reagent Management

The stability of 2-Ethoxy-3-formyl-5-methylphenylboronic acid is a multifaceted issue that requires a proactive and informed approach to storage and handling. By understanding the inherent chemical liabilities of the boronic acid functional group and the additional considerations introduced by the formyl substituent, researchers can implement protocols that preserve the integrity of this valuable synthetic building block. Adherence to the recommendations outlined in this guide will contribute to more consistent and reliable synthetic outcomes, ultimately accelerating the pace of research and development in the chemical and pharmaceutical sciences.

References

  • Lead Sciences. (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid. [Link]

  • Lead Sciences. (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • PubMed. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Ethoxy-3-formyl-5-methylphenylboronic acid: A Versatile Building Block for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a valuable reagent for synthetic chemists. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a valuable reagent for synthetic chemists. We will delve into its chemical properties, commercial availability, and its significant potential in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. While specific literature on this exact compound is limited, its structural motifs suggest a key role as a versatile building block in modern synthetic methodologies.

Physicochemical Properties and Commercial Availability

2-Ethoxy-3-formyl-5-methylphenylboronic acid, with the CAS number 480424-54-2, is a substituted aromatic boronic acid.[1][2] Its structure features an ethoxy group, a formyl (aldehyde) group, and a methyl group appended to the phenylboronic acid core. This trifunctional nature makes it an attractive starting material for generating molecular diversity.

PropertyValueSource
CAS Number 480424-54-2[1][2]
Molecular Formula C₁₀H₁₃BO₄[1][2]
Molecular Weight 208.02 g/mol [1][2]
Appearance White to off-white solid (typical for similar compounds)Inferred from related compounds
Storage Inert atmosphere, 2-8°C[1]

This chemical is readily available from a variety of commercial suppliers, including BLDpharm and Pharmaffiliates, typically offered in research quantities.[1][2]

Synthetic Strategy: A General Approach

A plausible synthetic route would start from a suitably substituted bromoarene. The key steps are illustrated below:

G A 1-Bromo-2-ethoxy-3-formyl-5-methylbenzene B Organolithium or Grignard Reagent A->B Mg or n-BuLi D 2-Ethoxy-3-formyl-5-methylphenylboronic acid B->D 1. Reaction with C 2. E C Trialkyl borate (e.g., B(OiPr)₃) E Acidic Workup

Figure 1. A generalized synthetic workflow for the preparation of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Experimental Protocol (General, to be optimized):

  • Formation of the Organometallic Reagent: To a solution of the starting bromoarene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) and cooled to -78°C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the organolithium species.

  • Borylation: A solution of a trialkyl borate, such as triisopropyl borate, in the same anhydrous solvent is then added slowly to the organolithium solution, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Isolation and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 2-Ethoxy-3-formyl-5-methylphenylboronic acid lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl scaffolds.[3]

The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

G A Pd(0)L_n C Oxidative Addition B R¹-X D R¹-Pd(II)L_n-X C->D G Transmetalation D->G E R²-B(OH)₂ F Base H R¹-Pd(II)L_n-R² G->H I Reductive Elimination H->I I->A Catalyst Regeneration J R¹-R² I->J

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the formyl group on the boronic acid is well-tolerated in Suzuki-Miyaura couplings, allowing for the direct incorporation of this versatile functional group into the coupled product.[3] This aldehyde can then be further elaborated through a variety of transformations, including:

  • Reductive amination to form secondary or tertiary amines.

  • Wittig olefination to introduce carbon-carbon double bonds.

  • Oxidation to a carboxylic acid.

  • Reduction to an alcohol.

This multi-faceted reactivity makes 2-Ethoxy-3-formyl-5-methylphenylboronic acid a highly valuable building block for creating libraries of complex molecules for drug discovery screening.

Representative Suzuki-Miyaura Coupling Protocol:

The following is a general procedure that would need to be optimized for the specific substrates being used.

  • Reaction Setup: In a reaction vessel, combine 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for several minutes. Then, heat the mixture to the desired temperature (typically between 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Ethoxy-3-formyl-5-methylphenylboronic acid is not widely available, general safety precautions for boronic acids should be followed. Boronic acids are typically crystalline solids and can be irritating to the eyes, respiratory system, and skin.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

For related formylphenylboronic acids, the GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is prudent to assume similar hazards for the title compound.

Conclusion and Future Outlook

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a commercially available and highly versatile building block for organic synthesis. Its trifunctional nature, combining the reactivity of a boronic acid, an aldehyde, and the steric and electronic influence of the ethoxy and methyl groups, makes it a powerful tool for the construction of complex molecular architectures. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the direct incorporation of a modifiable formyl group, providing a gateway to a wide array of chemical transformations. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the utility of such multi-functional building blocks is expected to increase significantly. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly unveil new and exciting synthetic possibilities.

References

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Mail, 2011, 148.
  • Sigma-Aldrich. Safety Data Sheet for (2-Formylphenyl)boronic acid. (2024-09-08).
  • Pharmaffiliates. 2-Ethoxy-3-formyl-5-methylphenylboronic acid. [Link]

Sources

Exploratory

A Technical Guide to the Potential Applications of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

Foreword: Unveiling a Multifunctional Building Block In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. These scaffolds, possessing a confluen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. These scaffolds, possessing a confluence of reactive functionalities, are the linchins of innovation, enabling the construction of complex molecular architectures with precision and efficiency. This guide delves into the technical attributes and potential applications of a uniquely functionalized molecule: 2-Ethoxy-3-formyl-5-methylphenylboronic acid .

With its strategic arrangement of a boronic acid, an aldehyde, an ethoxy group, and a methyl group on a phenyl ring, this compound emerges as a highly versatile reagent. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical reactivity and to illuminate its potential in the synthesis of novel organic materials and therapeutic agents. We will explore its core competencies in established synthetic methodologies and project its trajectory into cutting-edge applications, grounded in the fundamental principles of its constituent functional groups.

Molecular Profile and Physicochemical Properties

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a polysubstituted aromatic compound with the following key identifiers:

PropertyValueSource
CAS Number 480424-54-2Pharmaffiliates
Molecular Formula C₁₀H₁₃BO₄Pharmaffiliates
Molecular Weight 208.02 g/mol Pharmaffiliates
Appearance Not explicitly stated, likely a solidInferred from related compounds
Storage 2-8°C, under inert atmosphereLead Sciences

The unique trifecta of a boronic acid, a formyl group, and an ethoxy group on a methylated phenyl ring bestows this molecule with a rich and tunable reactivity profile. The interplay of these functionalities dictates its utility in a range of chemical transformations.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is the cornerstone of this molecule's utility, positioning it as a prime candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3]

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[4]

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(0) Pd(0)L_n Pd(0)->Oxidative_Addition Intermediate_1 Ar-Pd(II)-X(L_n) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Intermediate_2 Ar-Pd(II)-R(L_n) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the ethoxy and methyl groups on the phenyl ring of 2-ethoxy-3-formyl-5-methylphenylboronic acid can influence the electronic and steric properties of the molecule, thereby affecting the efficiency and outcome of the Suzuki-Miyaura coupling. The ortho-ethoxy group, being an electron-donating group, can impact the reactivity of the boronic acid.

Potential Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 2-ethoxy-3-formyl-5-methylphenylboronic acid are of significant interest in the design and synthesis of therapeutic agents.

The Role of the Aldehyde Functionality

The formyl (aldehyde) group is a versatile handle for a variety of chemical transformations, making it a valuable feature for drug development.[5] Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[6] The aldehyde can participate in reactions such as:

  • Reductive Amination: To introduce amine functionalities, which are prevalent in bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling the extension of the carbon skeleton.

  • Condensation Reactions: With hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which can be stable linkages or precursors to other functional groups.

The ortho-position of the formyl group relative to the boronic acid can lead to interesting intramolecular interactions and reactivity.[7]

The Influence of the Ethoxy and Methyl Groups in Drug Design

The ethoxy and methyl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Ethoxy Group: The presence of an ethoxy group can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. It can also influence metabolic stability by blocking potential sites of oxidation.[8] In some cases, the ether oxygen can act as a hydrogen bond acceptor, contributing to binding affinity with biological targets.[9]

  • Methyl Group: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can lead to a significant increase in binding affinity and potency. This can be due to favorable hydrophobic interactions, conformational restriction of the molecule into a more bioactive conformation, or displacement of water molecules from the binding pocket.

Boronic Acids as Pharmacophores

Beyond their role as synthetic intermediates, boronic acids themselves can act as pharmacophores, exhibiting a range of biological activities.[1] The boronic acid moiety can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors for biological molecules like carbohydrates. The drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, is a prominent example of a boronic acid-containing therapeutic.[1]

Potential in Materials Science and Sensor Technology

The unique electronic and structural features of 2-ethoxy-3-formyl-5-methylphenylboronic acid suggest its potential utility in the development of advanced materials.

Synthesis of Conjugated Polymers and Organic Materials

Through Suzuki-Miyaura coupling, this molecule can be incorporated into conjugated polymer backbones. The resulting materials could possess interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The formyl group provides a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Development of Fluorescent Sensors

Boronic acid-based fluorescent sensors are a growing area of research.[10] These sensors often operate via a photoinduced electron transfer (PET) mechanism. The binding of an analyte, such as a saccharide, to the boronic acid moiety can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity. The aldehyde group in 2-ethoxy-3-formyl-5-methylphenylboronic acid can be used to attach a fluorophore, creating a scaffold for a ratiometric or "turn-on" fluorescent sensor.

Proposed Synthetic Strategy

Synthesis_Pathway Starting_Material Substituted Benzaldehyde Protection Protection of Aldehyde Starting_Material->Protection Protected_Aldehyde Protected Intermediate Protection->Protected_Aldehyde Ortho_lithiation ortho-Lithiation (e.g., n-BuLi) Protected_Aldehyde->Ortho_lithiation Lithiated_Intermediate Lithiated Intermediate Ortho_lithiation->Lithiated_Intermediate Borylation Reaction with Borate Ester (e.g., B(OMe)₃) Lithiated_Intermediate->Borylation Boronate_Ester Boronate Ester Borylation->Boronate_Ester Deprotection_Hydrolysis Deprotection and Hydrolysis (Acidic workup) Boronate_Ester->Deprotection_Hydrolysis Final_Product 2-Ethoxy-3-formyl-5- methylphenylboronic acid Deprotection_Hydrolysis->Final_Product

Caption: A proposed synthetic pathway for 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Experimental Protocols: A General Framework

The following are generalized, step-by-step methodologies for key experiments involving a molecule like 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 2-ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloromethane). Add a catalytic amount of acetic acid if necessary. Stir at room temperature until imine formation is complete (monitored by TLC or NMR).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Conclusion and Future Outlook

2-Ethoxy-3-formyl-5-methylphenylboronic acid stands as a promising and under-explored building block with significant potential across multiple domains of chemical science. Its primary and most immediate application lies in the realm of Suzuki-Miyaura cross-coupling, offering a gateway to a diverse array of complex biaryl structures. The strategically placed formyl, ethoxy, and methyl groups provide a rich palette for further functionalization, making it an attractive scaffold for medicinal chemistry and drug discovery. The potential for this molecule to be integrated into novel materials, such as conjugated polymers and fluorescent sensors, further underscores its versatility. As synthetic methodologies continue to advance, the accessibility and application of such multifunctional reagents will undoubtedly expand, paving the way for new discoveries and innovations.

References

  • RSC Publishing. Recent development of boronic acid-based fluorescent sensors. [Link]

  • Pharmaffiliates. 2-Ethoxy-3-formyl-5-methylphenylboronic acid. [Link]

  • Lead Sciences. (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid. [Link]

  • ACS Publications. Designing Functional and Responsive Molecules with Boronic Acids. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Wisdomlib. Substituted Benzaldehyde: Significance and symbolism. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • RSC Publishing. Boronic acid catalysis. [Link]

  • ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition. [Link]

  • MDPI. A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. [Link]

  • PMC. Molecular recognition with boronic acids—applications in chemical biology. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • Drug design principles. Stereoelectronics. [Link]

  • NSF Public Access Repository. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • RSC Publishing. Organoboron catalysis for direct amide/peptide bond formation. [Link]

  • ACS Omega. Boronic-Acid-Modified Nanomaterials for Biomedical Applications. [Link]

  • AZoSensors. Microneedle for Minimally Invasive Glucose Diagnostics. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]

  • ACS Publications. Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines. [Link]

  • Sci-Hub. Detection of boronic acid derivatives in cells using a fluorescent sensor. [Link]

  • Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]

  • PMC. Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. [Link]

Sources

Protocols & Analytical Methods

Method

catalyst selection for Suzuki coupling with ortho-substituted phenylboronic acids

Topic: Catalyst Selection for Suzuki Coupling with Ortho-Substituted Phenylboronic Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Steric Challenge in Modern Cross-Coupling The Suz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for Suzuki Coupling with Ortho-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Steric Challenge in Modern Cross-Coupling

The Suzuki-Miyaura coupling is a powerhouse in synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental to the synthesis of biaryls, structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, as synthetic targets increase in complexity, so do the challenges. A significant hurdle arises when employing ortho-substituted phenylboronic acids. The steric bulk from these substituents impedes the reaction, leading to low yields and sluggish conversion rates, a critical problem for drug development timelines and manufacturing efficiency.[2][4][5]

This guide provides a deep dive into overcoming this steric challenge through rational catalyst selection. We will move beyond a simple recitation of conditions to explain the underlying mechanistic principles that govern success, empowering you to troubleshoot and optimize these demanding but crucial transformations.

Mechanistic Insight: Why Ortho Substituents Slow the Suzuki Reaction

The efficacy of a Suzuki coupling is dictated by the smooth operation of its catalytic cycle. For sterically hindered substrates, two steps are particularly vulnerable: Transmetalation and Reductive Elimination .

  • Transmetalation: This is the transfer of the aryl group from the boron atom to the palladium center.[6][7] A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[6] The bulky ortho-substituent physically obstructs the approach of the large palladium complex to the boron center, increasing the activation energy of this often rate-limiting step.

  • Reductive Elimination: In this final step, the two coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[7] When both aryl groups on the palladium are sterically demanding (i.e., when coupling two ortho-substituted partners), their proximity can create repulsive steric interactions that hinder the bond-forming reductive elimination process.[7][8]

The solution lies in a catalytic system where the ligand's architecture is precisely tailored to accelerate these hindered steps.

Suzuki_Cycle cluster_caption Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label Ar-X ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) TM_label Transmetalation (Sterically Hindered) ArPdX->TM_label Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ RE_label Reductive Elimination ArPdAr_prime->RE_label Product Ar-Ar' (Biaryl Product) OA_label->ArPdX TM_label->ArPdAr_prime RE_label->Pd0 Catalyst Regeneration RE_label->Product caption_node The sterically demanding transmetalation step is often rate-limiting.

Caption: Figure 1. The Suzuki Catalytic Cycle.

Strategic Catalyst Component Selection

A successful catalytic system is an optimized interplay of the palladium source, ligand, base, and solvent. For sterically hindered couplings, the ligand is the most critical variable.

Palladium Precursors

Common and reliable palladium sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9] While Pd(0) is the active species in the cycle, Pd(II) precursors are often more stable and are readily reduced in situ to Pd(0) by the phosphine ligand.

The Power of Bulky, Electron-Rich Ligands

For challenging couplings, standard ligands like triphenylphosphine (PPh₃) are often inadequate. The breakthrough in this area came with the development of bulky and electron-rich dialkylbiaryl phosphine ligands.[3][9]

Why they work:

  • Electron-Rich Nature: These ligands donate significant electron density to the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) species, a crucial first step in the catalytic cycle.[7][8]

  • Steric Bulk: The large size of the ligand promotes the formation of a monoligated, highly reactive L-Pd(0) species in solution. This less-coordinated palladium center is more accessible to the incoming aryl halide. Furthermore, the steric bulk accelerates the final reductive elimination step to release the product and regenerate the catalyst.[7][8][10]

Table 1: High-Performance Ligands for Hindered Suzuki Couplings

LigandCommon NameKey Advantages & CharacteristicsRecommended For
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenylSPhos Highly active and versatile for a broad range of sterically hindered substrates. Often provides excellent results where other ligands fail.[3]General use with ortho-substituted boronic acids and aryl chlorides.
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenylXPhos Exceptionally bulky, making it ideal for creating tetra-ortho-substituted biaryls (couplings where both partners have ortho substituents).[3]Extremely hindered couplings, including those involving di-ortho-substituted aryl halides.[11][12]
2-(Di-tert-butylphosphino)biphenylJohnPhos Another effective bulky monophosphine ligand.A good alternative to SPhos and XPhos for screening.
1,1'-Bis(diphenylphosphino)ferrocenedppf A classic ligand, sometimes effective but generally superseded by Buchwald-type ligands for highly hindered systems.Less sterically demanding couplings or as a baseline for comparison.
The Role of Base and Solvent
  • Base Selection: A base is essential for activating the boronic acid to form a boronate complex, which is necessary for transmetalation.[6] The choice of base can dramatically affect the yield.

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice for hindered couplings. Its moderate strength and high pKa are often optimal.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient.[1] Its high solubility in some organic solvents can be advantageous.

    • Potassium Carbonate (K₂CO₃): A weaker base, suitable for substrates that may be sensitive to stronger bases.

  • Solvent System: Aprotic polar solvents are standard.

    • Toluene, Dioxane, or THF: These are the most common solvents.

    • Addition of Water: A small amount of water is often beneficial. It can help solubilize the inorganic base and facilitate the formation of the active boronate species.[1]

Field-Proven Protocol: Suzuki Coupling of 2-Isopropylphenylboronic Acid with 2-Bromo-1,3-dimethylbenzene

This protocol details a robust procedure for a challenging, sterically hindered cross-coupling reaction.

Core Principle: This procedure employs a highly active Pd/SPhos catalyst system with potassium phosphate as the base in a toluene/water solvent mixture to overcome the steric hindrance from the ortho-isopropyl and ortho-methyl groups.

Caption: Figure 2. Experimental Workflow.

Materials & Equipment
  • Reagents:

    • 2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

    • 2-Isopropylphenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous fine powder (3.0 mmol, 3.0 equiv)

    • Toluene, anhydrous (5 mL)

    • Deionized Water (0.5 mL)

  • Equipment:

    • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

    • Inert gas (Argon or Nitrogen) line with a bubbler

    • Schlenk line or glovebox

    • Heated magnetic stir plate with oil bath

    • Standard glassware for aqueous workup and column chromatography

Step-by-Step Procedure
  • Flask Preparation: To the oven-dried Schlenk flask, add 2-bromo-1,3-dimethylbenzene (1.0 mmol), 2-isopropylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

    • Scientist's Note: Adding the solids first under a flow of inert gas minimizes oxygen exposure to the catalyst components from the outset.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

    • Scientist's Note: The small amount of water is crucial for activating the boronic acid and solubilizing the phosphate base.

  • Reaction Execution: Lower the flask into the preheated 100 °C oil bath and stir vigorously. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination; poor quality reagents.Ensure a rigorously inert atmosphere. Use fresh, high-purity Pd precursor and ligand.
Insufficient Base Strength: The chosen base cannot effectively form the boronate.Switch from K₃PO₄ to a stronger base like Cs₂CO₃.
Low Temperature: Insufficient energy to overcome the activation barrier.Incrementally increase the temperature to 110-120 °C (refluxing toluene).
Protodeboronation Excess Water/Base: The boronic acid is hydrolyzed back to the arene instead of coupling.[13]Reduce the amount of water or use a less aggressive base. Consider using the boronic acid pinacol ester, which is more stable.[14]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling.Improve degassing technique (freeze-pump-thaw cycles are most effective).

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]6]

  • Nowak, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(30), 3935-3938. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]9]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Kelly, C. B., et al. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of Organic Chemistry, 81(23), 11786-11791. [Link]

  • Gagnon, A., & Duplessis, M. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35787–35800. [Link]

  • Reddit user discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

  • Oshima, K., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4664–4669. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Request PDF. (2023). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]7]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

Sources

Method

Application Notes and Protocols for the Use of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid in Biaryl Synthesis

Introduction: The Strategic Advantage of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid in Modern Drug Discovery The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid in Modern Drug Discovery

The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] Within the vast catalog of organoboron reagents, 2-Ethoxy-3-formyl-5-methylphenylboronic acid emerges as a uniquely functionalized building block, offering a strategic entry point to novel chemical entities. Its trifunctional nature—an activating ethoxy group, a reactive formyl handle for subsequent transformations, and a methyl group—provides a rich platform for the generation of diverse molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Ethoxy-3-formyl-5-methylphenylboronic acid in biaryl synthesis via the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.[2]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

The ortho-ethoxy and ortho-formyl substituents on 2-Ethoxy-3-formyl-5-methylphenylboronic acid can influence the reaction. The electron-donating ethoxy group can enhance the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step. The ortho-formyl group may exhibit a directing effect through weak coordination with the palladium center, influencing the regioselectivity in certain substrates.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X Ln oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)-Ar' Ln transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination biaryl Ar-Ar' ar_pd_ar->biaryl reductive_elimination->pd0 c1 c1 c2 c2

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2'-Ethoxy-3'-formyl-5'-methyl-4-methoxybiphenyl

This protocol details the Suzuki-Miyaura coupling of 2-Ethoxy-3-formyl-5-methylphenylboronic acid with 4-bromoanisole. This specific example was chosen to provide a reliable and generalizable procedure that can be adapted for other aryl halides.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier/Source
2-Ethoxy-3-formyl-5-methylphenylboronic acid≥95%Commercial Supplier
4-Bromoanisole≥98%Commercial Supplier
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98%Commercial Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Supplier
1,4-DioxaneAnhydrous, ≥99.8%Commercial Supplier
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeCommercial Supplier
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Supplier
Schlenk flask or microwave vialStandard laboratory equipment
Magnetic stirrer and stir barStandard laboratory equipment
Heating mantle or oil bathStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial Supplier
Column chromatography suppliesSilica gelCommercial Supplier
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.

    • Boronic acids can be irritating to the eyes, respiratory system, and skin.[5][6][7]

    • 4-Bromoanisole is harmful if swallowed and causes skin irritation.

    • 1,4-Dioxane is a flammable liquid and vapor and is a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure

experimental_workflow start Start: Assemble Glassware add_reagents Add solid reagents: - 2-Ethoxy-3-formyl-5-methylphenylboronic acid - 4-Bromoanisole - Pd(PPh₃)₄ - K₂CO₃ start->add_reagents purge Evacuate and backfill with inert gas (e.g., Argon) add_reagents->purge add_solvents Add degassed solvents: - 1,4-Dioxane - Water purge->add_solvents heat Heat reaction mixture (e.g., 85-90 °C) add_solvents->heat monitor Monitor reaction progress by TLC heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with Ethyl Acetate monitor->workup Reaction Complete dry_concentrate Dry organic layer (MgSO₄) and concentrate in vacuo workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize final product purify->characterize

Sources

Application

Application Notes and Protocols: Derivatization of the Formyl Group in 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule 2-Ethoxy-3-formyl-5-methylphenylboronic acid is a multifunctional building block w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a multifunctional building block with significant potential in medicinal chemistry and materials science. Its unique trifecta of reactive sites—the boronic acid, the formyl group, and the activated aromatic ring—offers a versatile platform for the synthesis of complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of partners[1]. The strategic derivatization of the formyl group, the focus of this guide, unlocks a secondary dimension of chemical diversity, allowing for the introduction of a vast range of functional groups. This targeted modification is critical for modulating the steric and electronic properties of the molecule, which can profoundly influence its biological activity, material properties, and pharmacokinetic profile.

This document, intended for researchers and professionals in drug development and chemical synthesis, provides a detailed guide to three fundamental and reliable methods for the derivatization of the formyl group in 2-Ethoxy-3-formyl-5-methylphenylboronic acid:

  • Reductive Amination: Conversion of the aldehyde to a primary, secondary, or tertiary amine.

  • Oxime Formation: Transformation of the aldehyde into a stable oxime.

  • Wittig Reaction: Olefination of the aldehyde to form a carbon-carbon double bond.

Each section will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer expert insights into the rationale behind the experimental design, with a particular focus on ensuring the integrity of the boronic acid moiety.

I. Reductive Amination: Introducing Nitrogen-Containing Functionalities

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds[2]. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine[3]. The choice of reducing agent is critical to the success of this reaction, especially when working with sensitive functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reducing agent, making it ideal for the reductive amination of 2-Ethoxy-3-formyl-5-methylphenylboronic acid[4]. Its steric bulk and reduced reactivity compared to other borohydrides minimize the risk of over-reduction and side reactions, including the problematic deboronation of the sensitive boronic acid group[4][5].

Causality of Experimental Choices:
  • Sodium Triacetoxyborohydride (STAB): STAB is the reagent of choice due to its high chemoselectivity for iminium ions over aldehydes and ketones[4]. This ensures that the formyl group is not prematurely reduced to an alcohol. Furthermore, its mild nature helps to preserve the sensitive C-B bond, a known vulnerability in ortho-substituted formylphenylboronic acids under harsher reductive conditions[5].

  • Solvent Selection (1,2-Dichloroethane - DCE): DCE is the preferred solvent for STAB-mediated reductive aminations as it is aprotic and does not react with the reducing agent[6]. Protic solvents like methanol can react with STAB, reducing its efficacy.

  • Acetic Acid (Catalytic): A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, which is often the rate-limiting step, particularly with less nucleophilic amines[4]. However, for many primary and secondary amines, it may not be necessary.

Experimental Protocol: Synthesis of 2-Ethoxy-3-(aminomethyl)-5-methylphenylboronic acid derivatives

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-Ethoxy-3-formyl- 5-methylphenylboronic acid and amine in DCE Add_STAB Add Sodium Triacetoxyborohydride (portion-wise) Start->Add_STAB 1.0-1.2 eq. amine Stir Stir at room temperature (Monitor by TLC/LC-MS) Add_STAB->Stir 1.2-1.5 eq. STAB Quench Quench with saturated aqueous NaHCO3 Stir->Quench Reaction complete Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for Reductive Amination.

Materials:

  • 2-Ethoxy-3-formyl-5-methylphenylboronic acid

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in anhydrous DCE (0.1-0.2 M) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aminomethylphenylboronic acid derivative. Purification of boronic acids can sometimes be challenging due to their polarity; various techniques such as recrystallization or derivatization might be necessary[3][7].

Data Presentation:

AmineProductExpected Yield Range (%)Key ¹H NMR Signals (δ, ppm)
Benzylamine2-Ethoxy-3-((benzylamino)methyl)-5-methylphenylboronic acid70-85~3.8 (s, 2H, -CH₂-N), ~7.2-7.4 (m, 5H, Ar-H of benzyl)
Morpholine2-Ethoxy-3-(morpholinomethyl)-5-methylphenylboronic acid75-90~2.5 (t, 4H, morpholine), ~3.7 (t, 4H, morpholine), ~3.6 (s, 2H, -CH₂-N)

II. Oxime Formation: A Gateway to Further Functionalization

The condensation of an aldehyde with hydroxylamine or its salts provides a straightforward and efficient route to oximes[8]. This reaction is typically performed under mild acidic or basic conditions and is highly chemoselective for the carbonyl group[9]. The resulting oxime is a stable functional group that can serve as a precursor for other functionalities, such as nitriles or amides via the Beckmann rearrangement, or can be used in bioconjugation chemistry[10][11]. The presence of the boronic acid can catalyze the oxime formation at neutral pH[12][13].

Causality of Experimental Choices:
  • Hydroxylamine Hydrochloride and a Mild Base: The use of hydroxylamine hydrochloride with a mild base, such as sodium acetate or pyridine, generates free hydroxylamine in situ, which is the active nucleophile[14]. This avoids the use of strongly basic conditions that could potentially degrade the boronic acid.

  • Solvent System (Ethanol/Water): A protic solvent system like ethanol/water is ideal for this reaction as it readily dissolves the reactants and facilitates the proton transfer steps in the mechanism[14].

Experimental Protocol: Synthesis of 2-Ethoxy-3-(hydroxyiminomethyl)-5-methylphenylboronic acid

Oxime_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-Ethoxy-3-formyl- 5-methylphenylboronic acid in Ethanol/Water Add_Reagents Add Hydroxylamine HCl and Sodium Acetate Start->Add_Reagents Stir Stir at room temperature or gentle heating (Monitor by TLC) Add_Reagents->Stir 1.1-1.5 eq. each Cool Cool the reaction mixture Stir->Cool Reaction complete Precipitate Collect precipitate by filtration Cool->Precipitate Wash Wash with cold water Precipitate->Wash Dry Dry the product Wash->Dry Product Final Product Dry->Product

Caption: Workflow for Oxime Formation.

Materials:

  • 2-Ethoxy-3-formyl-5-methylphenylboronic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add hydroxylamine hydrochloride (1.1-1.5 eq.) and sodium acetate (1.1-1.5 eq.) to the solution.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired oxime.

Data Presentation:

ProductExpected Yield Range (%)Key ¹H NMR Signals (δ, ppm)
2-Ethoxy-3-(hydroxyiminomethyl)-5-methylphenylboronic acid85-95~8.1 (s, 1H, -CH=NOH), ~11.0 (s, 1H, -NOH)[8][15][16][17]

III. Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones[18][19][20]. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent)[21]. The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group[22]. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene[18].

Causality of Experimental Choices:
  • Phosphonium Salt and Strong Base: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide[19]. The choice of base depends on the acidity of the α-proton of the phosphonium salt.

  • Anhydrous and Inert Conditions: The ylide is highly reactive and sensitive to moisture and oxygen. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere)[19].

  • Solvent Selection (THF): Anhydrous tetrahydrofuran (THF) is a common solvent for the Wittig reaction as it is aprotic and effectively solvates the reactants and intermediates[18].

Experimental Protocol: Synthesis of 2-Ethoxy-3-(alkenyl)-5-methylphenylboronic acid derivatives

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification Start_Ylide Suspend phosphonium salt in anhydrous THF Add_Base Add strong base (e.g., n-BuLi) at low temperature Start_Ylide->Add_Base Stir_Ylide Stir to form the ylide Add_Base->Stir_Ylide Add_Aldehyde Add solution of 2-Ethoxy-3-formyl- 5-methylphenylboronic acid in THF Stir_Ylide->Add_Aldehyde Ylide formed Warm_Stir Warm to room temperature and stir (Monitor by TLC) Add_Aldehyde->Warm_Stir Quench Quench with saturated aqueous NH4Cl Warm_Stir->Quench Reaction complete Extract Extract with an organic solvent (e.g., Et2O) Quench->Extract Dry Dry organic layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for the Wittig Reaction.

Materials:

  • 2-Ethoxy-3-formyl-5-methylphenylboronic acid

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene)

  • Strong base (e.g., n-butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add the strong base (1.1 eq.) dropwise.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the ylide solution to 0 °C and add a solution of 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alkene derivative.

Data Presentation:

Phosphonium SaltProductExpected Yield Range (%)Key ¹H NMR Signals (δ, ppm)
Methyltriphenylphosphonium bromide2-Ethoxy-5-methyl-3-vinylphenylboronic acid60-80~5.2-5.8 (m, 2H, =CH₂), ~6.7-7.0 (m, 1H, -CH=)
Benzyltriphenylphosphonium chloride2-Ethoxy-5-methyl-3-styrylphenylboronic acid65-85~7.0-7.6 (m, Ar-H and vinyl H)

Conclusion

The derivatization of the formyl group of 2-Ethoxy-3-formyl-5-methylphenylboronic acid opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The three methods detailed in this guide—reductive amination, oxime formation, and the Wittig reaction—provide reliable and versatile strategies for introducing a wide range of functional groups. The key to success lies in the careful selection of reagents and reaction conditions to ensure the desired transformation occurs chemoselectively, without compromising the integrity of the valuable boronic acid moiety. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can confidently employ these methods to unlock the full synthetic potential of this versatile building block.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • ChemRxiv. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde Oxime. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ResearchGate. (n.d.). Boronic acids facilitate rapid oxime condensations at neutral pH. Retrieved from [Link]

  • National Institutes of Health. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]

  • Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] Table of Contents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselectivity of the Wittig Reaction in Two-Phase System. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

  • Figshare. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Academia.edu. (n.d.). Purification of monoclonal antibodies by phenyl boronate chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Organotrifluoroborates: Reductive Amination. Retrieved from [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • National Institutes of Health. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Retrieved from [Link]

  • Academia.edu. (n.d.). Purification of monoclonal antibodies by phenyl boronate chromatography. Retrieved from [Link]

  • JoVE. (n.d.). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774–781.
  • National Institutes of Health. (n.d.). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes. Retrieved from [Link]

  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

  • ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

Abstract: This technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a valuable building block in the synthesis of complex organic mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. We delve into the mechanistic intricacies of the Suzuki-Miyaura reaction, addressing the specific challenges and opportunities presented by the sterically demanding and electronically nuanced nature of this substrate. Detailed, field-proven protocols, optimization strategies, and troubleshooting guides are provided to empower researchers in achieving high-yield, reproducible outcomes.

Introduction: The Synthetic Utility of a Multifunctional Building Block

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a trifunctional aromatic building block of significant interest to synthetic chemists. The strategic placement of an ethoxy, a formyl, and a boronic acid group on the phenyl ring offers a versatile platform for molecular elaboration. The boronic acid moiety serves as a linchpin for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the construction of biaryl structures, which are prevalent motifs in countless biologically active compounds and functional materials.[2]

The ortho-ethoxy group introduces steric bulk and can influence the electronic properties of the boronic acid, while the ortho-formyl group provides a reactive handle for subsequent transformations such as reductive amination, oxidation, or olefination. The methyl group at the 5-position further modulates the electronic landscape of the molecule. The successful coupling of this reagent opens pathways to novel scaffolds for drug discovery and materials science. However, the very features that make this molecule attractive also present distinct synthetic challenges, primarily related to steric hindrance around the reactive boronic acid site.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is paramount to rational protocol design and troubleshooting.

The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar¹-X) to form a palladium(II) intermediate. This is often the rate-limiting step of the cycle. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.

The Unique Role of the ortho-Ethoxy Group

The 2-ethoxy group in the title compound is not an innocent bystander. Its proximity to the boronic acid can lead to a "chelation effect," where the oxygen atom can coordinate to the palladium center during the catalytic cycle.[3] This coordination can influence the geometry of the transition state and potentially impact the reaction rate and selectivity. While this can sometimes be beneficial, it also contributes to the steric congestion around the reaction center.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAd->PdII Trans Transmetalation PdII->Trans Ar²-B(OR)₂ + Base PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 RedEl Reductive Elimination PdII_Ar2->RedEl RedEl->Pd0 Ar¹-Ar² Product Biaryl Product (Ar¹-Ar²) RedEl->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAd Boronic Boronic Acid (Ar²-B(OH)₂) Boronic->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Overcoming Steric Hindrance: The Key to Success

The primary challenge in coupling 2-Ethoxy-3-formyl-5-methylphenylboronic acid is the steric hindrance imposed by the two ortho substituents. This steric congestion can impede both the oxidative addition and, more significantly, the transmetalation step. Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for such hindered substrates.

The solution lies in the rational selection of catalyst, ligand, and base .

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, precatalysts that readily form the active Pd(0) species are preferred. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.

  • Ligands: This is the most critical parameter. For sterically demanding couplings, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step. Buchwald ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are highly recommended.[4] They form highly reactive, coordinatively unsaturated palladium(0) species that can accommodate bulky substrates.

  • Base: A suitable base is required to form the active boronate species for transmetalation. For hindered substrates, stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. The use of aqueous base solutions is common and can accelerate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of 2-Ethoxy-3-formyl-5-methylphenylboronic acid with a generic aryl bromide. Note: This is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Aryl Bromide, Pd Catalyst, Ligand, Boronic Acid, & Base setup->add_solids add_solvent Add Degassed Solvent & Water add_solids->add_solvent heat Heat to Reaction Temp (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent (e.g., EtOAc) workup->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General Experimental Workflow.

Materials and Reagents
ReagentM.W.Equiv.Amount (for 1 mmol scale)
Aryl Bromide-1.01.0 mmol
2-Ethoxy-3-formyl-5-methylphenylboronic acid208.021.2250 mg (1.2 mmol)
Pd₂(dba)₃915.720.019.2 mg (0.01 mmol)
SPhos410.470.0416.4 mg (0.04 mmol)
K₃PO₄212.273.0637 mg (3.0 mmol)
1,4-Dioxane (anhydrous, degassed)--5 mL
Water (degassed)--1 mL
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Cooling and Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low temperature.1. Use a different ligand (e.g., XPhos, RuPhos). 2. Switch to a stronger base like Cs₂CO₃. 3. Increase the reaction temperature in 10 °C increments. 4. Ensure solvents are rigorously degassed.
Decomposition 1. Reaction temperature is too high. 2. Air sensitivity of the catalyst.1. Lower the reaction temperature. 2. Ensure the reaction is maintained under a strict inert atmosphere.
Protodeboronation Presence of excess water or protic sources.1. Use anhydrous solvents and reagents. 2. Minimize the amount of water used in the reaction mixture.
Homocoupling Catalyst system promotes homocoupling of the boronic acid.1. Lower the catalyst loading. 2. Adjust the ligand-to-metal ratio. 3. Ensure slow, controlled heating to the reaction temperature.

Conclusion

The palladium-catalyzed cross-coupling of 2-Ethoxy-3-formyl-5-methylphenylboronic acid is a highly valuable transformation for the synthesis of complex, functionalized biaryl compounds. While the steric hindrance presented by the ortho substituents poses a challenge, it can be effectively overcome through the judicious selection of bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176–4211, 2002. [Link]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [Link]

  • R. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, vol. 41, no. 11, pp. 1461–1473, 2008. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," 2024. [Link]

  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, and S. L. Buchwald, "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates," The Journal of Organic Chemistry, vol. 65, no. 4, pp. 1158–1174, 2000. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering low yields or reaction failures when using 2-Ethoxy-3-formyl-5-methylphenylboronic acid. As a sterically hindered and electronically complex substrate, this boronic acid derivative presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing such low yields with 2-Ethoxy-3-formyl-5-methylphenylboronic acid in my Suzuki coupling?

Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The ortho-ethoxy and ortho-formyl groups crowd the boron center, which can impede the crucial transmetalation step in the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the formyl group can decrease the nucleophilicity of the arylboronic acid, further slowing down the reaction.

Q2: My reaction starts, but then seems to stall, leaving unreacted starting material. What could be the cause?

Reaction stalling can be a sign of several issues. Catalyst deactivation is a common culprit, potentially caused by impurities or side reactions. Another possibility is the formation of unreactive boroxine species from the boronic acid, especially if the reaction is run under dehydrating conditions for an extended period.[2] The choice of base and solvent can also significantly impact catalyst stability and reaction kinetics.

Q3: I am observing significant amounts of homocoupling of my aryl halide. How can I minimize this side reaction?

Homocoupling of the aryl halide is often promoted by certain palladium catalysts, particularly at higher temperatures. It can also be exacerbated by the slow rate of the desired cross-coupling reaction. Optimizing the catalyst-to-ligand ratio, using a more appropriate bulky ligand, and carefully controlling the reaction temperature can help to suppress this unwanted side reaction.[3]

Q4: Can the purity of my 2-Ethoxy-3-formyl-5-methylphenylboronic acid affect the reaction outcome?

Absolutely. Boronic acids are susceptible to degradation over time, particularly forming boroxines (cyclic anhydrides). The presence of these and other impurities can significantly impact the stoichiometry of your reaction and may even inhibit the catalyst.[2] It is highly recommended to use freshly purchased or properly stored boronic acid and to consider purification if its quality is in doubt.

In-Depth Troubleshooting Guide

The Challenge: Steric and Electronic Profile of the Substrate

The primary difficulty in utilizing 2-Ethoxy-3-formyl-5-methylphenylboronic acid lies in its molecular structure. The substituents at the 2 and 3 positions create a sterically congested environment around the boronic acid moiety. This steric bulk can hinder the approach of the palladium complex during the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[1][4]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_hindrance Steric Hindrance at Transmetalation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation steric_hindrance Ortho-substituents (Ethoxy, Formyl) on Boronic Acid pd_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd_r1_r2 boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product slows_transmetalation Slows or Inhibits Transmetalation Step steric_hindrance->slows_transmetalation

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered transmetalation step with 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Catalyst and Ligand Selection: Overcoming Steric Barriers

For sterically demanding substrates, the choice of palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step.[4][5] Furthermore, these bulky ligands can accelerate the rate of reductive elimination.[4][5]

Catalyst/Ligand SystemKey FeaturesWhen to Use
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich biarylphosphine ligand known for its high activity with sterically hindered substrates.[3]This is an excellent starting point for challenging couplings.
Pd₂(dba)₃ / XPhos XPhos is another highly effective Buchwald ligand for sterically demanding couplings.[3]A strong alternative to SPhos, sometimes offering complementary reactivity.
Pd(PPh₃)₄ A classic, air-stable catalyst.Can be effective, but often requires higher catalyst loadings and longer reaction times for hindered substrates. May be a good initial screen if more advanced ligands are unavailable.
  • Setup: In an array of oven-dried reaction vials, add your aryl halide (1.0 equiv), 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition:

    • Vial 1 (SPhos): Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Vial 2 (XPhos): Add Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%).

    • Vial 3 (PPh₃): Add Pd(PPh₃)₄ (5 mol%).

  • Solvent and Reaction: Add the chosen solvent (e.g., 1,4-dioxane/water, 4:1), degas the mixture thoroughly with argon or nitrogen, and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • Analysis: Compare the conversion to the desired product across the different catalyst systems to identify the most promising candidate for further optimization.

The Critical Role of the Base and Solvent System

The choice of base is not merely to facilitate the formation of the boronate species; it plays a crucial role in the entire catalytic cycle. For hindered substrates, a bulkier or stronger base may be necessary to promote the formation of the active boronate.

BaseSolvent SystemRationale
K₃PO₄ 1,4-Dioxane/H₂O or Toluene/H₂OA strong, yet often gentle base that is highly effective for many challenging Suzuki couplings.[3]
K₂CO₃ 1,4-Dioxane/H₂O or ACN/H₂OA standard, cost-effective choice. May require higher temperatures.[3]
Cs₂CO₃ 1,4-Dioxane or TolueneA stronger and more soluble base that can be advantageous in difficult couplings.

The solvent system influences the solubility of the reactants and the catalyst, and it can affect the rate of the key reaction steps. A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the more polar boronic acid and base.

title Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity (Boronic Acid, Aryl Halide) start->check_reagents optimize_catalyst Screen Catalyst/Ligand (e.g., SPhos, XPhos) check_reagents->optimize_catalyst optimize_base Screen Bases (K3PO4, Cs2CO3) optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_temp Vary Temperature (e.g., 80-110 °C) optimize_base->optimize_temp No Improvement optimize_base->success Improvement degas_check Ensure Rigorous Degassing optimize_temp->degas_check No Improvement optimize_temp->success Improvement degas_check->start Re-evaluate

Figure 2: A logical troubleshooting workflow for addressing low yields in the Suzuki coupling of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Reaction Conditions: Temperature, Time, and Atmosphere

Temperature: For sterically hindered substrates, higher reaction temperatures are often necessary to overcome the activation energy barrier for transmetalation. A typical starting point is 80-100 °C. If the reaction is sluggish, a modest increase to 110 °C (if the solvent allows) may be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition and increased side reactions.

Reaction Time: Challenging couplings may require longer reaction times. It is essential to monitor the reaction progress to determine when it has reached completion or stalled. An overnight reaction (12-16 hours) is a reasonable starting point.

Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Therefore, it is crucial to perform the reaction under an inert atmosphere (argon or nitrogen). This is achieved by thoroughly degassing the reaction mixture.

  • Assemble: Assemble the reaction flask with all solid reagents.

  • Seal: Seal the flask with a rubber septum.

  • Vacuum/Inert Gas Cycles: Evacuate the flask under vacuum for 5-10 minutes, then backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure the removal of all oxygen.

  • Solvent Addition: Add the solvent(s) via syringe. The solvents should have been previously degassed by sparging with an inert gas for 20-30 minutes.

  • Final Sparge: Bubble the inert gas through the reaction mixture for another 10-15 minutes before heating.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 27, 2026, from [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates.
  • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(23), 7233–7248.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved January 27, 2026, from [Link]

  • Zhang, Y., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 234-237.
  • Li, Z., et al. (2026). Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. The Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 27, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Protodeboronation of 2-Ethoxy-3-formyl-5-methylphenylboronic acid

Welcome to the technical support center for the protodeboronation of 2-Ethoxy-3-formyl-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the protodeboronation of 2-Ethoxy-3-formyl-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to this specific transformation. As your dedicated scientific resource, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Protodeboronation, the replacement of a boronic acid group with a hydrogen atom, can be both a desired synthetic step and a problematic side reaction.[1] The substrate , 2-Ethoxy-3-formyl-5-methylphenylboronic acid, possesses a unique combination of ortho- and para-substituents that can significantly influence its stability and reactivity. This guide will equip you with the knowledge to navigate the intricacies of its protodeboronation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the protodeboronation of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Q1: My protodeboronation reaction is sluggish or incomplete, resulting in low yield of the desired 2-ethoxy-6-methylbenzaldehyde. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue that can often be traced back to suboptimal reaction conditions. The electronic and steric environment of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, with an ortho-ethoxy and an ortho-formyl group, presents a unique case.

  • Insufficient Acid/Base Strength: Protodeboronation can be catalyzed by both acid and base.[1] If you are running the reaction under acidic conditions, the acid may not be strong enough to efficiently protonate the aryl-boron bond. Conversely, in a base-catalyzed pathway, which proceeds through the boronate anion, the base might not be sufficiently strong to deprotonate the boronic acid effectively.[1][2]

    • Solution: If using an acid catalyst, consider switching to a stronger acid. For base-catalyzed reactions, ensure the pH of the reaction mixture is significantly above the pKa of the boronic acid to favor the formation of the more reactive boronate species.[2][3]

  • Inadequate Temperature: Protodeboronation reactions are often temperature-dependent.[4] The activation energy for the C-B bond cleavage might not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. One study on acid-promoted protodeboronation showed a steady increase in yield with increasing temperature.[4]

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the transition state. A poor solvent can lead to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Ensure your boronic acid is fully dissolved. If solubility is an issue, consider switching to a different solvent system. For many protodeboronation reactions, aqueous mixtures with organic co-solvents like dioxane or THF are effective.[2][3]

Q2: I am observing significant amounts of an unknown byproduct in my reaction mixture. What could it be and how can I minimize its formation?

A2: The formation of byproducts in reactions involving arylboronic acids is a frequent challenge. Given the structure of your substrate, a few possibilities are likely:

  • Oxidation to Phenol: Arylboronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol (2-ethoxy-3-formyl-5-methylphenol). This is often facilitated by residual oxygen and basic conditions.

    • Solution: To minimize oxidation, thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Dimerization (Self-Coupling): Although more common in the presence of a palladium catalyst, self-coupling of the boronic acid to form a biaryl species can sometimes occur, especially at elevated temperatures.

    • Solution: If you suspect dimerization, ensure your reaction setup is free of any trace metal contaminants. If the reaction is being performed as a deliberate protodeboronation, the absence of a cross-coupling catalyst should already mitigate this.

  • Decomposition of the Aldehyde: The formyl group is generally stable, but under harsh basic or acidic conditions and high temperatures, it could potentially undergo side reactions.

    • Solution: If you have successfully driven the protodeboronation to completion but are losing product, consider if your workup or purification conditions are too harsh. A milder workup with buffered solutions might be necessary.

Q3: I am trying to perform a Suzuki-Miyaura coupling with 2-Ethoxy-3-formyl-5-methylphenylboronic acid, but I am getting a significant amount of the protodeboronated product. How can I prevent this side reaction?

A3: Protodeboronation is a well-known competitive side reaction in Suzuki-Miyaura couplings.[1] The conditions that favor the cross-coupling, particularly the use of a base, can also promote protodeboronation.[3]

  • Choice of Base: The strength and type of base are critical. A very strong base can accelerate protodeboronation.

    • Solution: Consider using a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. The choice of base can be crucial in minimizing this side reaction.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[5]

    • Solution: Aim for the lowest temperature at which the Suzuki coupling proceeds efficiently. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

  • "Slow Release" Strategies: For particularly unstable boronic acids, a "slow release" of the boronic acid into the reaction mixture can maintain a low instantaneous concentration, thereby minimizing side reactions.[1]

    • Solution: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[1] These can be used in the coupling reaction, slowly releasing the boronic acid under the reaction conditions.

  • Water Content: The presence of water is necessary for the base-catalyzed protodeboronation mechanism, which often involves water acting as the proton source.[1]

    • Solution: While some water is often required for the Suzuki coupling, using anhydrous solvents and carefully controlling the amount of water can sometimes help to suppress protodeboronation. However, this needs to be balanced with the requirements of the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the protodeboronation of an arylboronic acid?

A1: The mechanism of protodeboronation is highly dependent on the reaction pH.[1][3]

  • Acid-Catalyzed Mechanism: Under acidic conditions, the reaction typically involves the protonation of the carbon atom attached to the boron, leading to the cleavage of the C-B bond.[1][4] This pathway is generally favored for arylboronic acids with electron-donating groups.[4]

  • Base-Catalyzed Mechanism: In the presence of a base, the boronic acid is in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻).[1][2] The subsequent rate-limiting step is often the reaction of the boronate with a proton source, such as water, to yield the arene and boric acid.[1] For highly electron-deficient arenes, a dissociative mechanism involving the formation of a transient aryl anion has also been identified.[2][3]

Q2: How do the substituents on 2-Ethoxy-3-formyl-5-methylphenylboronic acid influence its susceptibility to protodeboronation?

A2: The electronic and steric effects of the substituents play a crucial role.

  • Ortho-Ethoxy Group: The electron-donating ethoxy group at the ortho position can increase the electron density on the aromatic ring, potentially making the ipso-carbon less susceptible to protonation under certain conditions. However, ortho substituents can also introduce steric strain that may facilitate C-B bond cleavage.

  • Ortho-Formyl Group: The electron-withdrawing formyl group at the other ortho position will decrease the electron density of the ring, which can make the arylboronic acid more prone to protodeboronation, particularly under basic conditions.[6] The presence of two ortho substituents can also lead to increased rates of protodeboronation.[7]

  • Para-Methyl Group: The electron-donating methyl group in the para position will have a less pronounced effect than the ortho substituents but will generally increase the electron density of the ring.

The interplay of these competing electronic and steric effects makes predicting the exact reactivity complex, necessitating empirical optimization of reaction conditions.

Q3: Can I use a catalyst for the protodeboronation of 2-Ethoxy-3-formyl-5-methylphenylboronic acid?

A3: Yes, several catalytic systems for protodeboronation have been reported, although many conditions are also catalyst-free.

  • Metal-Free Conditions: Protodeboronation can often be achieved under metal-free conditions using acids or bases in suitable solvents at elevated temperatures.[4][8] For instance, heating in acetic acid or an aqueous base is a common approach.[2][4]

  • Metal-Catalyzed Conditions: While often undesired in cross-coupling, certain metals can catalyze protodeboronation. Gold-catalyzed protodeboronation has been reported to proceed under mild, additive-free conditions.[8] However, for a deliberate protodeboronation, a metal-free approach is often simpler and more cost-effective.

Experimental Protocols

Protocol 1: Base-Mediated Protodeboronation

This protocol provides a general guideline for the base-mediated protodeboronation of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

  • Reagent Preparation:

    • Dissolve 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 3:1 v/v).

    • Prepare a solution of a suitable base, such as 2.0 M aqueous potassium hydroxide (KOH) (2.0-3.0 eq).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solution of the boronic acid.

    • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the base solution to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to a suitable temperature (e.g., 70-100 °C) and stir.[2]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with an acid such as 1 M HCl to a neutral or slightly acidic pH.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-ethoxy-6-methylbenzaldehyde.

Protocol 2: Acid-Mediated Protodeboronation

This protocol outlines a general procedure for acid-catalyzed protodeboronation.

  • Reagent and Solvent:

    • Use a protic acid that can also serve as the solvent, such as glacial acetic acid.[4]

  • Reaction Setup:

    • In a round-bottom flask with a stir bar and reflux condenser, dissolve 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq) in acetic acid.

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (e.g., 110-130 °C).[4]

    • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic extracts with water and brine, then dry, filter, and concentrate.

    • Purify the product via column chromatography.

Data Summary

ParameterBase-Mediated ProtodeboronationAcid-Mediated ProtodeboronationKey Considerations
Catalyst Base (e.g., KOH, NaOH)Acid (e.g., Acetic Acid, HCl)Base-catalyzed route is often faster for electron-deficient systems.
Typical Temp. 70-100 °C110-130 °CHigher temperatures generally increase reaction rates.[4]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Acidic solvent (e.g., Acetic Acid)Solvent choice affects solubility and reaction kinetics.
Common Issues Oxidation to phenol, incomplete reactionIncomplete reaction, potential side reactions of the aldehydeInert atmosphere is crucial for base-mediated reactions.

Visualizations

Protodeboronation_Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start Ar-B(OH)₂ A_TS [Ar(H)-B(OH)₂]⁺ Transition State A_Start->A_TS + H⁺ A_End Ar-H + B(OH)₃ A_TS->A_End B_Start Ar-B(OH)₂ B_Boronate [Ar-B(OH)₃]⁻ (Boronate) B_Start->B_Boronate + OH⁻ - H₂O B_TS Concerted Proton Transfer Transition State B_Boronate->B_TS + H₂O B_End Ar-H + B(OH)₃ B_TS->B_End

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Protodeboronation Issue Observed Incomplete Incomplete Reaction? Start->Incomplete Byproduct Byproduct Formation? Incomplete->Byproduct No Temp Increase Temperature Incomplete->Temp Yes Oxidation Oxidation to Phenol? Byproduct->Oxidation Yes Reagent Check Acid/Base Strength Temp->Reagent Solvent Optimize Solvent Reagent->Solvent Degas Degas Solvents & Use Inert Atmosphere Oxidation->Degas Yes Other_BP Other Byproducts Oxidation->Other_BP No

Caption: A workflow for troubleshooting common protodeboronation issues.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 53(5), 935-946. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Organic Chemistry Portal. Protodeboronations. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365-5368. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(24), 7668-7681. [Link]

  • Reddit. (2022). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. [Link]

Sources

Troubleshooting

preventing decomposition of 2-Ethoxy-3-formyl-5-methylphenylboronic acid

Welcome to the technical support center for 2-Ethoxy-3-formyl-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethoxy-3-formyl-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the use of this versatile reagent. Here, we address common challenges related to its stability and offer practical solutions to ensure the success of your experiments.

Introduction: Understanding the Molecule

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a highly functionalized building block, valuable in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an electron-donating ethoxy group, a coordinating formyl group, and a methyl group, presents specific stability considerations that must be carefully managed to achieve reproducible and high-yielding results.

The primary challenge with many boronic acids, including this one, is their susceptibility to decomposition.[1] This guide will focus on the two main decomposition pathways: protodeboronation and oxidation, and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My 2-Ethoxy-3-formyl-5-methylphenylboronic acid appears to be degrading upon storage. What are the signs of decomposition and the recommended storage conditions?

A1: Decomposition of 2-Ethoxy-3-formyl-5-methylphenylboronic acid typically manifests as a decrease in purity over time, which can be observed as the appearance of new spots on TLC or additional peaks in HPLC and NMR analysis. The primary decomposition product is often the protodeboronated species, 4-ethoxy-2-methylbenzaldehyde.

  • Recommended Storage: To ensure maximum shelf-life, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[2] It is crucial to minimize exposure to moisture and air.

Q2: What are the main causes of decomposition for this boronic acid?

A2: The two primary decomposition pathways are:

  • Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond. This process is often accelerated by moisture, heat, and basic or acidic conditions.

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This can be promoted by the presence of oxygen and certain metal catalysts.

The electron-donating ethoxy group on your specific boronic acid can increase the electron density of the aromatic ring, potentially making it more susceptible to protodeboronation under certain conditions.

Q3: Can I purify 2-Ethoxy-3-formyl-5-methylphenylboronic acid using silica gel chromatography?

A3: Purification of boronic acids on silica gel can be challenging due to their potential for decomposition on the acidic silica surface.[3] If purification is necessary, it is recommended to use a deactivated silica gel or to perform the chromatography quickly with a non-polar eluent system. Alternatively, conversion to a more stable boronic ester derivative, such as a pinacol or MIDA ester, allows for easier purification.[3][4]

Troubleshooting Guide for Experimental Setbacks

Scenario 1: Low Yields in Suzuki-Miyaura Coupling Reactions

You are performing a Suzuki-Miyaura coupling with 2-Ethoxy-3-formyl-5-methylphenylboronic acid and an aryl halide, but the yield of your desired biaryl product is consistently low, and you observe the formation of 4-ethoxy-2-methylbenzaldehyde as a major byproduct.

Potential Cause Explanation Recommended Solution
Protodeboronation The basic conditions and elevated temperatures of the Suzuki-Miyaura reaction are known to promote protodeboronation of the boronic acid before it can participate in the catalytic cycle.1. Use a Milder Base: Consider using a weaker base such as K3PO4 or Cs2CO3 instead of stronger bases like NaOH or KOH.[5] 2. Lower the Reaction Temperature: If possible, screen for a lower reaction temperature that still allows for efficient coupling. 3. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester prior to the reaction.[4][5]
Oxidative Degradation In the presence of oxygen, the boronic acid can be oxidized to the corresponding phenol, which will not participate in the coupling reaction.Degas Solvents Thoroughly: Ensure that all solvents are rigorously degassed before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. Maintain an inert atmosphere throughout the reaction.
Catalyst Inefficiency The chosen palladium catalyst or ligand may not be optimal for this specific substrate, leading to a slow catalytic cycle that allows for decomposition to become a competitive pathway.Screen Catalysts and Ligands: Experiment with different palladium sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands to find a more active catalytic system for your specific substrates.
Scenario 2: Inconsistent Results and Poor Reproducibility

You are using the same protocol for a reaction involving 2-Ethoxy-3-formyl-5-methylphenylboronic acid, but you are obtaining inconsistent yields and product profiles between batches.

Potential Cause Explanation Recommended Solution
Variable Reagent Quality The boronic acid may have degraded to varying extents between uses due to improper storage or handling.1. Aliquot the Reagent: Upon receiving a new bottle, aliquot the boronic acid into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture. 2. Verify Purity Before Use: Before each reaction, quickly check the purity of the boronic acid by TLC or 1H NMR to ensure its integrity.
Inconsistent Water Content Small, variable amounts of water in your reaction solvents can significantly impact the rate of protodeboronation.Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions to maintain consistent conditions.

Advanced Stabilization Strategies: A Proactive Approach

To circumvent the inherent instability of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, we strongly recommend its conversion to a more stable derivative, particularly for challenging or multi-step syntheses.

Formation of Pinacol Boronate Esters

Pinacol esters are significantly more stable towards protodeboronation and oxidation and are generally compatible with silica gel chromatography.[4]

  • To a solution of 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq) in an appropriate solvent (e.g., THF or toluene) is added pinacol (1.1 eq).

  • The mixture is stirred at room temperature, and the water produced is removed, typically by azeotropic distillation with a Dean-Stark apparatus or by the addition of a drying agent like anhydrous MgSO4.

  • The reaction is monitored by TLC or HPLC until the starting boronic acid is consumed.

  • The solvent is removed under reduced pressure, and the crude product can be purified by silica gel chromatography to yield the stable pinacol ester.

Formation of MIDA Boronate Esters

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive in Suzuki-Miyaura couplings until a slow-release of the boronic acid is triggered by the addition of an aqueous base.[5] This makes them ideal for reactions where the boronic acid is particularly unstable under the reaction conditions.

  • A mixture of 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) is suspended in a suitable solvent system (e.g., DMSO or DMF).

  • The mixture is heated to facilitate the condensation and removal of water.

  • Upon completion, the reaction is cooled, and the crystalline MIDA boronate can often be isolated by filtration.

  • For use in a Suzuki-Miyaura coupling, the MIDA boronate is added to the reaction mixture, and the slow release of the boronic acid is initiated by the addition of an aqueous base like K3PO4.[5]

Visualizing Decomposition and Protection

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations.

cluster_Decomposition Decomposition Pathways BA 2-Ethoxy-3-formyl-5-methylphenylboronic acid Protodeboronated 4-Ethoxy-2-methylbenzaldehyde BA->Protodeboronated Protodeboronation (H2O, heat, base/acid) Phenol 2-Ethoxy-3-formyl-5-methylphenol BA->Phenol Oxidation (O2, metal catalyst)

Caption: Major decomposition pathways for 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

cluster_Protection Stabilization via Boronic Esters cluster_Reaction Suzuki-Miyaura Coupling BA 2-Ethoxy-3-formyl-5-methylphenylboronic acid Pinacol Pinacol Ester (Stable, directly reactive) BA->Pinacol + Pinacol - H2O MIDA MIDA Ester (Highly stable, requires activation) BA->MIDA + MIDA - H2O Biaryl Product Biaryl Product Pinacol->Biaryl Product Pd Catalyst, Base MIDA->Biaryl Product Pd Catalyst, aq. Base (slow release)

Caption: Protective strategies to enhance the stability and utility of the boronic acid.

Analytical Methods for Monitoring Stability

Regularly assessing the purity of your 2-Ethoxy-3-formyl-5-methylphenylboronic acid is crucial for obtaining reliable experimental results.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent technique for quantifying the purity of the boronic acid and detecting the formation of decomposition products. A method using a C18 column with a water/acetonitrile gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quickly assess the purity of the boronic acid. The appearance of a new aldehyde proton signal corresponding to the protodeboronated product is a clear indicator of decomposition. 11B NMR can also be a powerful tool, as the chemical shift is sensitive to the hybridization state of the boron atom, allowing for the differentiation between the boronic acid and its ester derivatives.[6]

By understanding the inherent instability of 2-Ethoxy-3-formyl-5-methylphenylboronic acid and proactively implementing the storage, handling, and stabilization strategies outlined in this guide, you can significantly improve the reliability and success of your synthetic endeavors.

References

  • Rainier, R. T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021051118. [Link]

  • Karelson, M., & Pihl, V. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. International Journal of Molecular Sciences, 11(8), 3045–3063. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. [Link]

  • Yamaguchi, E., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(17), 5486. [Link]

  • Lead Sciences. (n.d.). (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). 2-ethoxy-5-methylphenylboronic acid suppliers USA. Retrieved from [Link]

  • Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Science, 5(4), 1533-1544. [Link]

  • Wulff, G. (2012). Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry, 77(17), 7435-7443. [Link]

  • Simon, A., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3402-3405. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5735. [Link]

  • Popescu, A.-M., et al. (2023). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 9(5), 414. [Link]

  • Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3351-3355. [Link]

  • James, T. D., & Phillips, M. D. (2007). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Communications, (48), 5134-5136. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Cammidge, A. N., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(34), 11848-11857. [Link]

Sources

Optimization

Technical Support Center: Strategies to Enhance the Reactivity of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

Welcome to the dedicated technical support center for 2-Ethoxy-3-formyl-5-methylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Ethoxy-3-formyl-5-methylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the unique reactivity challenges of this substituted arylboronic acid. Our goal is to empower you to achieve higher yields, faster reaction times, and greater success in your synthetic endeavors.

Introduction: Understanding the Molecule's Reactivity Profile

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its structure presents a unique combination of steric and electronic factors that can significantly impede its reactivity.

The key challenges arise from:

  • Steric Hindrance: The ortho-positioning of the ethoxy and formyl groups relative to the boronic acid moiety creates significant steric bulk. This congestion can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1][2]

  • Electron-Withdrawing Effects: The formyl group is strongly electron-withdrawing. This electronic effect increases the propensity of the boronic acid to undergo protodeboronation, a detrimental side reaction where the C-B bond is cleaved by a proton source (often water in the reaction mixture), leading to the formation of an undesired aldehyde byproduct and a reduction in the yield of the desired coupled product.[1]

  • Potential for Catalyst Inhibition: The presence of a carbonyl group and an ether oxygen could potentially lead to undesired interactions with the palladium catalyst, although this is generally less of a concern than steric hindrance and protodeboronation.

This guide will provide you with actionable strategies to overcome these challenges and successfully employ this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 2-Ethoxy-3-formyl-5-methylphenylboronic acid is giving low to no yield. What are the likely causes?

A1: Low or no conversion is a common issue with this substrate and typically points to a combination of steric hindrance and protodeboronation. The primary culprits are often an insufficiently active catalyst system, a suboptimal choice of base, or inadequate reaction conditions that favor the decomposition of the boronic acid.[1][2]

Q2: I am observing a significant amount of a byproduct corresponding to the deboronated starting material (2-ethoxy-5-methylbenzaldehyde). How can I prevent this?

A2: The formation of the deboronated aldehyde is a classic sign of protodeboronation.[1] This side reaction is often accelerated by the presence of water and certain bases. To mitigate this, consider the following:

  • Use anhydrous conditions: Ensure your solvent and reagents are dry.

  • Employ a stronger, non-aqueous-friendly base: Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) in these cases.[2]

  • Convert the boronic acid to a boronic ester: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation.[3]

Q3: Can I use standard Suzuki coupling conditions, such as Pd(PPh₃)₄ and Na₂CO₃ in aqueous dioxane, for this boronic acid?

A3: While these are common conditions, they are often ineffective for sterically hindered and electron-deficient boronic acids like 2-Ethoxy-3-formyl-5-methylphenylboronic acid.[2] The tetrakis(triphenylphosphine)palladium(0) catalyst is often not active enough to overcome the steric barrier for efficient oxidative addition and transmetalation. A more robust catalyst system is highly recommended.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered when using 2-Ethoxy-3-formyl-5-methylphenylboronic acid in cross-coupling reactions.

Problem 1: Low Conversion/No Reaction
Potential Cause Troubleshooting Strategy & Scientific Rationale
Insufficiently Active Catalyst Solution: Switch to a more active catalyst system. Rationale: Standard phosphine ligands like PPh₃ may not be electron-rich or bulky enough to promote the key steps of the catalytic cycle with a hindered substrate. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to create a more reactive, monoligated Pd(0) species that is highly effective for challenging couplings.[2][4]
Ineffective Base Solution: Use a stronger, non-nucleophilic base. Rationale: The base plays a critical role in activating the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation. For hindered boronic acids, stronger bases like K₃PO₄, Cs₂CO₃, or even Ba(OH)₂ can significantly accelerate this step.[1][2]
Suboptimal Solvent Solution: Employ aprotic polar solvents. Rationale: Solvents like 1,4-dioxane, dimethylformamide (DMF), or dimethoxyethane (DME) are generally preferred.[1][2] They help to solubilize the reagents and can influence the stability and activity of the catalytic species. While a small amount of water can sometimes be beneficial with phosphate or carbonate bases, fully aqueous systems should be avoided to minimize protodeboronation.[2]
Low Reaction Temperature Solution: Increase the reaction temperature. Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barriers associated with the substrate. Temperatures in the range of 80-110 °C are common for these types of couplings.
Problem 2: Significant Protodeboronation
Potential Cause Troubleshooting Strategy & Scientific Rationale
Presence of Water Solution: Use anhydrous solvents and reagents. Rationale: Water is a proton source that directly participates in the protodeboronation mechanism. Using freshly distilled, anhydrous solvents and ensuring all glassware is thoroughly dried can significantly reduce this side reaction.
Boronic Acid Instability Solution: Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester). Rationale: Boronic esters are less susceptible to protodeboronation than their corresponding acids.[3] This strategy is particularly effective for boronic acids bearing electron-withdrawing groups. The ester can be prepared beforehand or in some cases, generated in situ.
Reaction Conditions Favoring Decomposition Solution: Employ aprotic conditions with a suitable base. Rationale: Coupling reactions of 2-formylphenylboronic acid derivatives have been shown to give significantly better yields under aprotic conditions (e.g., using DMF as a solvent) to suppress the competitive hydrolytic deboronation.[1]

Optimized Experimental Protocols

The following protocols are provided as a starting point for optimizing your reaction. It is always recommended to perform small-scale test reactions to identify the optimal conditions for your specific coupling partners.

Protocol 1: High-Performance Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol is designed to maximize the yield for challenging couplings involving 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the Buchwald ligand (e.g., SPhos, 2-4 mol%) and add this mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitigating Protodeboronation via Conversion to a Pinacol Boronic Ester

This two-step procedure is highly effective for substrates prone to decomposition.

Step 1: Synthesis of the Pinacol Boronic Ester

  • In a round-bottom flask, dissolve 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.0 mmol) and pinacol (1.1 mmol) in an appropriate solvent (e.g., toluene or dichloromethane).

  • Stir the mixture at room temperature. The formation of water can be monitored, and it can be removed by azeotropic distillation or with a drying agent like magnesium sulfate.

  • Once the conversion is complete (as monitored by NMR or LC-MS), the solvent can be removed under reduced pressure to yield the crude pinacol ester, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling of the Pinacol Ester

  • Follow the steps outlined in Protocol 1, substituting the boronic acid with the pinacol boronic ester synthesized in Step 1. A fluoride source (e.g., CsF or KF) may be required as an activator in place of or in addition to the carbonate or phosphate base.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting reactions with 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Troubleshooting_Workflow start Reaction with 2-Ethoxy-3-formyl-5-methylphenylboronic acid check_yield Low or No Yield? start->check_yield check_byproduct Significant Protodeboronation? check_yield->check_byproduct No optimize_catalyst Optimize Catalyst System: - Use Buchwald Ligands (SPhos, XPhos) - Use NHC Ligands check_yield->optimize_catalyst Yes use_ester Convert to Boronic Ester (Pinacol): - Reduces Protodeboronation check_byproduct->use_ester Yes success Successful Coupling check_byproduct->success No optimize_base Optimize Base: - Switch to K₃PO₄ or Cs₂CO₃ optimize_catalyst->optimize_base optimize_conditions Optimize Conditions: - Increase Temperature - Use Anhydrous Solvents (Dioxane, Toluene) optimize_base->optimize_conditions optimize_conditions->check_yield anhydrous_protocol Implement Strictly Anhydrous Protocol use_ester->anhydrous_protocol anhydrous_protocol->success

Caption: Troubleshooting decision tree for Suzuki-Miyaura couplings.

The Suzuki-Miyaura Catalytic Cycle: Highlighting Problematic Steps

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the stages where 2-Ethoxy-3-formyl-5-methylphenylboronic acid can present challenges.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Potentially Slow) pd2_complex->transmetalation + [R²-B(OR)₃]⁻ pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 + R¹-R² boronic_acid R²-B(OH)₂ (Our Substrate) boronic_acid->transmetalation Base Activation protodeboronation Protodeboronation (Major Issue) boronic_acid->protodeboronation + H₂O/H⁺ deboronated_product R²-H (Undesired Byproduct) protodeboronation->deboronated_product

Caption: Suzuki-Miyaura cycle with key challenge points.

By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcomes of your reactions involving 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Cross coupling reactions of arylboronic acid. ResearchGate. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (2002). The Journal of Organic Chemistry. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Transition metal-catalyzed addition reactions of arylboronic acids with alkyl 2-formylbenzoates: efficient access to chiral 3-substituted phthalides. (2011). Chemical Communications. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

Sources

Troubleshooting

dealing with impurities in 2-Ethoxy-3-formyl-5-methylphenylboronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling impurities in 2-Ethoxy-3-formyl-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling impurities in 2-Ethoxy-3-formyl-5-methylphenylboronic acid (CAS No. 480424-54-2). As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to address common challenges encountered during its use in complex organic synthesis.

I. Troubleshooting Guide: Navigating Common Impurities

Researchers working with 2-Ethoxy-3-formyl-5-methylphenylboronic acid may encounter several types of impurities that can adversely affect subsequent reactions, such as the widely used Suzuki-Miyaura coupling. This guide provides a systematic approach to identifying and mitigating these issues.

Problem 1: Inconsistent Reaction Yields and Catalyst Inhibition in Suzuki Coupling

Symptoms:

  • Low or no yield of the desired coupled product.

  • Reaction stalling before completion.

  • Formation of significant amounts of homocoupled byproducts.[1]

  • Deactivation of the palladium catalyst.

Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Boroxine (Anhydride) Formation Solution: Dissolve the boronic acid in a suitable solvent and add a stoichiometric amount of water to hydrolyze the anhydride back to the boronic acid. Rationale: Boronic acids can reversibly form cyclic trimers known as boroxines through the loss of water. While often in equilibrium with the monomeric form in solution, high concentrations of the less reactive boroxine can lead to inconsistent results. The presence of boroxines can be detected by mass spectrometry as higher molecular weight species.[2]
Protodeboronation Solution: Ensure anhydrous reaction conditions and use a non-aqueous base. If the reaction must be run in the presence of water, consider using the more stable pinacol ester of the boronic acid. Rationale: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is catalyzed by aqueous acids or bases and can be exacerbated by elevated temperatures.[1]
Oxidation of the Aldehyde Group Solution: Store the boronic acid under an inert atmosphere (nitrogen or argon) and away from light. Use freshly opened or purified material for sensitive reactions. Consider protecting the aldehyde group as an acetal if it is not required for the immediate subsequent transformation. Rationale: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, especially in the presence of air or other oxidants. The resulting carboxylic acid impurity can interfere with the catalytic cycle of cross-coupling reactions.
Residual Starting Materials/Reagents Solution: Re-purify the boronic acid using recrystallization or column chromatography. Rationale: Impurities from the synthesis of the boronic acid, such as halo-aromatic precursors or organolithium reagents, can compete in subsequent reactions or poison the catalyst.

II. Analytical Workflow for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities.

Caption: Workflow for impurity identification and quantification.

Recommended Analytical Protocols:

High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is generally suitable for arylboronic acids.[3][4]

  • Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Detection: UV at 254 nm.

  • Caution: On-column hydrolysis of boronic acids can be a challenge in RP-HPLC.[5] Using a buffered mobile phase and minimizing analysis time can help obtain reproducible results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Rationale: Provides molecular weight information for unknown impurity peaks observed in the HPLC chromatogram, aiding in their identification.[6]

  • Method: Utilize the same chromatographic conditions as the HPLC method, with the eluent directed to a mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are invaluable for structural elucidation of the bulk material and can help identify major impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[3]

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The presence of boroxine can lead to broadened peaks in the NMR spectrum.[2]

III. Purification Strategies

When the purity of 2-Ethoxy-3-formyl-5-methylphenylboronic acid is insufficient for a critical application, one or more of the following purification techniques may be employed.

Purification Workflow:

G Impure Impure Boronic Acid Recrystallization Recrystallization Impure->Recrystallization If crystalline Column Column Chromatography Impure->Column If non-crystalline or complex mixture Derivatization Derivatization/ Deprotection Impure->Derivatization For difficult separations Pure Pure Boronic Acid Recrystallization->Pure Column->Pure Derivatization->Pure

Caption: Decision tree for purification of 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Detailed Purification Protocols:

1. Recrystallization

  • Application: Effective for removing small amounts of impurities from a solid product.

  • Protocol:

    • Dissolve the impure boronic acid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Rationale: The desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities remain in solution or have different solubility profiles.

2. Column Chromatography

  • Application: Useful for separating compounds with different polarities.

  • Protocol:

    • Stationary Phase: Silica gel or neutral alumina.[7] Boronic acids can sometimes streak or decompose on silica gel; deactivating the silica with water or using a different stationary phase like alumina can be beneficial.

    • Eluent: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the separation observed by TLC.

  • Rationale: The components of the mixture will travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

3. Derivatization to a More Stable Intermediate

  • Application: For challenging purifications or to improve the stability of the compound for storage.

  • Protocol Example (Diethanolamine Adduct Formation):

    • Dissolve the impure boronic acid in a suitable solvent (e.g., ether).

    • Add diethanolamine to form the crystalline diethanolamine adduct, which often precipitates from the solution.

    • Isolate the adduct by filtration.

    • Hydrolyze the purified adduct back to the boronic acid using an aqueous acid wash.

  • Rationale: The formation of a stable, crystalline derivative can facilitate purification by crystallization. The derivative can then be converted back to the free boronic acid.

IV. Frequently Asked Questions (FAQs)

Q1: How should I store 2-Ethoxy-3-formyl-5-methylphenylboronic acid to minimize degradation?

A1: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C and protected from light. This minimizes oxidation of the aldehyde group and hydrolysis of the boronic acid.

Q2: My ¹H NMR spectrum shows broad peaks for the boronic acid protons. Is this normal?

A2: Yes, this is common. The acidic protons of the boronic acid group can exchange with residual water in the NMR solvent, leading to peak broadening. Additionally, the presence of the boroxine anhydride can also cause complex and broadened signals.[2]

Q3: Can I use the corresponding pinacol ester of this boronic acid in my reaction?

A3: In many cases, yes. Boronic acid pinacol esters are generally more stable to storage and handling than the free boronic acids and are often used directly in cross-coupling reactions.[3] They can be a good alternative if you are experiencing issues with the stability of the boronic acid.

Q4: What are the likely byproducts if I see a new peak in my LC-MS that is 16 atomic mass units higher than my starting material?

A4: An increase of 16 amu strongly suggests the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This can occur during synthesis, workup, or storage.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, which can react with the aldehyde group. Also, be mindful of prolonged exposure to aqueous basic or acidic conditions, which can promote protodeboronation.[1]

V. References

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433-439.

  • Roschangar, F., et al. (2005). Method of producing 5-formyl-2-furylboronic acid. U.S. Patent No. 7,045,640 B2.

  • Li, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Advances, 13(24), 16458-16467.

  • Wurm, M., et al. (2024). Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. Chemistry – A European Journal, e202400586.

  • Various Authors. (2017). Purification of boronic acids?. Reddit. Retrieved from [Link]

  • Various Authors. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Angene. (n.d.). 2-Ethoxy-5-methylphenylboronic acid. Retrieved from [Link]

  • Zhong, Q., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 70, 598-603.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-Ethoxy-3-formyl-5-methylphenylboronic Acid and its Derivatives: A Comparative Analysis for Advanced Synthesis

For the discerning researcher in organic synthesis and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents, functionalized phenylboronic acids stand out for their versatility, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth characterization of products derived from 2-Ethoxy-3-formyl-5-methylphenylboronic acid , a molecule poised for significant applications due to its unique trifunctionalized scaffold.

While direct literature on this specific isomer is emerging, this guide leverages extensive data from closely related analogues to provide a robust predictive analysis of its reactivity and the performance of its derivatives. We will objectively compare its potential with established alternatives and provide the experimental frameworks necessary for its successful implementation in the laboratory.

The Strategic Advantage of the 2-Ethoxy-3-formyl-5-methyl Phenylboronic Acid Scaffold

The intrinsic value of 2-Ethoxy-3-formyl-5-methylphenylboronic acid lies in the orthogonal reactivity of its three functional groups: the boronic acid, the formyl group, and the ethoxy group, all strategically positioned on a methylated phenyl ring.

  • The Boronic Acid Moiety: This is the primary anchor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2]

  • The Ortho-Formyl Group: The aldehyde functionality is a versatile handle for a plethora of chemical transformations. Its proximity to the boronic acid can influence the electronic properties of the boronic acid and can be exploited for subsequent intramolecular reactions to construct complex heterocyclic systems. The formyl group enhances the reactivity of the boronic acid derivative, making it an excellent building block for complex molecules.[2]

  • The Ethoxy and Methyl Groups: These substituents modulate the steric and electronic properties of the aromatic ring. The electron-donating nature of the ethoxy group can influence the reactivity of the boronic acid in cross-coupling reactions. The methyl group provides an additional point of substitution for further derivatization.

This unique combination allows for a modular and convergent approach to the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical candidates and advanced materials.[2][3]

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling

The premier application for this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[1] To contextualize the expected performance of 2-Ethoxy-3-formyl-5-methylphenylboronic acid, we can draw parallels with well-documented analogues like 2-formylphenylboronic acid and 4-formylphenylboronic acid.[2]

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Workflow reagents Reagents: - Aryl Halide (Ar-X) - Boronic Acid (R-B(OH)2) - Palladium Catalyst - Base - Solvent reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent - Degassing reagents->reaction_setup 1. Combine heating Heating: - Typically 80-120 °C - Monitor by TLC or LC-MS reaction_setup->heating 2. Heat workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine heating->workup 3. Cool & Quench purification Purification: - Column chromatography - Recrystallization workup->purification 4. Isolate characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->characterization 5. Verify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Expected Performance and Comparison with Alternatives
Feature2-Ethoxy-3-formyl-5-methylphenylboronic acid (Predicted)2-Formylphenylboronic acid4-Formylphenylboronic acid2-Methoxyphenylboronic acid
Reactivity High, due to the activating effect of the ortho-formyl group.High, well-established reactivity in Suzuki couplings.[2]High, commonly used in a variety of cross-coupling reactions.Moderate, the methoxy group can influence reaction kinetics.[4]
Yields Expected to be comparable to 2-formylphenylboronic acid (good to excellent).Generally high yields are achievable.Generally high yields are achievable.Yields can be variable depending on the coupling partner.
Side Reactions Potential for intramolecular reactions involving the formyl group.Can undergo self-coupling or protodeboronation under certain conditions.Less prone to intramolecular side reactions compared to the ortho-isomer.Protodeboronation can be a competing pathway.
Post-Coupling Functionalization Excellent, the formyl group is a prime site for derivatization.Excellent, the formyl group allows for diverse synthetic transformations.Excellent, the formyl group is readily available for further reactions.Limited to modifications on the aromatic ring.

Characterization of Products: A Multi-technique Approach

Rigorous characterization is paramount to confirm the identity and purity of the synthesized products. A combination of spectroscopic and spectrometric techniques is essential.

Key Characterization Techniques
TechniqueInformation ObtainedExpected Observations for a Suzuki Coupling Product
¹H NMR Proton environment, coupling constants, and integration provide structural information.Disappearance of the boronic acid protons, appearance of new aromatic signals corresponding to the coupled product, and the retention of the formyl proton signal (~9.5-10.5 ppm).
¹³C NMR Carbon skeleton of the molecule.Appearance of new quaternary carbon signals at the point of coupling and the characteristic aldehyde carbon signal (~190-200 ppm).
FT-IR Presence of functional groups.A strong carbonyl (C=O) stretch from the formyl group (~1690-1710 cm⁻¹).
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.The molecular ion peak corresponding to the calculated mass of the coupled product.
High-Resolution Mass Spectrometry (HRMS) Exact mass, confirming the elemental composition.Provides a highly accurate mass measurement to confirm the molecular formula.
Experimental Protocol: Characterization of a Biaryl Product
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a dilute solution in a volatile solvent (e.g., methanol, acetonitrile) for MS analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • FT-IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or as a thin film.

  • Mass Spectrometry: Analyze the sample using an ESI or APCI source coupled to a mass analyzer (e.g., TOF, Orbitrap) to obtain both low and high-resolution mass spectra.

Beyond Suzuki-Miyaura: Expanding the Synthetic Utility

The true power of 2-Ethoxy-3-formyl-5-methylphenylboronic acid lies in the ability to further transform the formyl group, opening doors to a vast chemical space.

Potential Derivatization Pathways

Derivatization_Pathways start Suzuki Product (Ar-Ar'-CHO) reductive_amination Reductive Amination (R2NH, NaBH3CN) start->reductive_amination wittig_reaction Wittig Reaction (Ph3P=CHR) start->wittig_reaction oxidation Oxidation (KMnO4 or Ag2O) start->oxidation condensation Condensation Reactions (e.g., with anilines) start->condensation amine Amine (Ar-Ar'-CH2NR2) reductive_amination->amine alkene Alkene (Ar-Ar'-CH=CHR) wittig_reaction->alkene carboxylic_acid Carboxylic Acid (Ar-Ar'-COOH) oxidation->carboxylic_acid imine Imine/Schiff Base (Ar-Ar'-CH=NR) condensation->imine

Caption: Potential derivatization pathways for the formyl group of a Suzuki coupling product.

These transformations can be used to introduce new functional groups, build complex heterocyclic scaffolds, or attach the molecule to a larger biological entity.

Conclusion and Future Outlook

2-Ethoxy-3-formyl-5-methylphenylboronic acid represents a highly promising and versatile building block for organic synthesis. Its unique substitution pattern offers a powerful platform for the construction of novel and complex molecules. While direct experimental data for this specific isomer is still emerging, the extensive knowledge base of its analogues provides a strong foundation for its successful application in the laboratory. The comparative analysis presented in this guide, along with the detailed experimental frameworks, is intended to empower researchers to explore the full potential of this exciting reagent in their synthetic endeavors. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic use of such multifunctional building blocks will undoubtedly play a pivotal role in driving innovation.

References

  • PubChem. (2-ethoxy-3-formyl-5-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lopes, D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3255. Retrieved from [Link]

  • G. A. Molander, et al. (2011). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 133(42), 16759-16772. Retrieved from [Link]

  • Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3486. Retrieved from [Link]

  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(29), e202301594. Retrieved from [Link]

  • ResearchGate. (2015). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • A. Studer, et al. (2015). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 17(24), 6094-6097. Retrieved from [Link]

  • PubChem. 2-ethoxy-5-methylphenylboronic acid (contains varying amounts of anhydride). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. Method of producing 5-formyl-2-furylboronic acid.
  • ResearchGate. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. Retrieved from [Link]

  • Royal Society of Chemistry. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • PubMed. 5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of Its Recent Applications Towards Fine Chemicals. Retrieved from [Link]

  • SciSpace. 5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Monitoring 2-Ethoxy-3-formyl-5-methylphenylboronic Acid Reactions

For researchers, medicinal chemists, and process development scientists, the precise monitoring of chemical reactions is paramount to ensuring reproducibility, optimizing yields, and guaranteeing the purity of the final...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the precise monitoring of chemical reactions is paramount to ensuring reproducibility, optimizing yields, and guaranteeing the purity of the final product. This guide provides an in-depth comparison of analytical techniques for monitoring reactions involving 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] We will delve into the principles, practical applications, and comparative performance of key analytical methodologies, supported by experimental insights and protocols.

The Critical Role of Reaction Monitoring

Reactions involving 2-Ethoxy-3-formyl-5-methylphenylboronic acid can be complex, with the potential for multiple side products and intermediates. Real-time or frequent monitoring allows for:

  • Kinetic Analysis: Understanding the reaction rate, identifying the rate-determining step, and optimizing reaction parameters such as temperature, catalyst loading, and reagent stoichiometry.[2]

  • Impurity Profiling: Detecting and identifying byproducts, which is crucial for process development and ensuring the final product's purity.

  • Endpoint Determination: Accurately determining when the reaction has reached completion, preventing unnecessary energy consumption and potential degradation of the product.

  • Mechanism Elucidation: Gaining insights into the reaction mechanism by observing the formation and consumption of intermediates.[2]

This guide will focus on the most prevalent and powerful techniques for monitoring these reactions: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the specific information required, the nature of the reaction mixture, and the available instrumentation. Below is a comparative overview of the most suitable methods for monitoring reactions with 2-Ethoxy-3-formyl-5-methylphenylboronic acid.

Technique Principle Information Provided Advantages Limitations Best Suited For
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and a mobile phase, with detection based on UV absorbance.Quantitative data on the concentration of starting materials, products, and major byproducts over time.Robust, quantitative, widely available, excellent for routine monitoring.Requires chromophoric analytes, may not resolve all components, potential for on-column degradation of boronic esters.[1]Routine reaction monitoring, purity analysis, and kinetic studies where all key species are UV-active and chromatographically separable.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.Quantitative data coupled with mass information for unambiguous peak identification of starting materials, products, intermediates, and unknown byproducts.High sensitivity and selectivity, excellent for identifying unknown impurities, can quantify trace components.[3]Higher cost and complexity than HPLC-UV, potential for ion suppression effects.In-depth reaction monitoring, impurity profiling, and when dealing with complex reaction mixtures or non-chromophoric species.
In-situ NMR Real-time monitoring of changes in the nuclear magnetic resonance spectra of a reacting mixture directly within the NMR spectrometer.Structural information on all soluble species, simultaneous quantification of multiple components, direct observation of intermediates.[2]Non-invasive, provides rich structural information, ideal for mechanistic studies and reaction kinetics.Lower sensitivity than chromatographic methods, requires specialized equipment, potential for spectral overlap in complex mixtures.Mechanistic investigations, kinetic analysis of key species, and when structural information of intermediates is critical.
Offline NMR Analysis of discrete samples taken from the reaction mixture at different time points.Detailed structural information and quantification of major components.High structural resolution, can be used for absolute quantification with an internal standard.Laborious sample preparation, not real-time, may not be suitable for fast reactions.Structural confirmation of products and byproducts, monitoring of slower reactions.
TLC Simple chromatographic technique for qualitative monitoring of reaction progress.Qualitative assessment of the consumption of starting materials and formation of products.Fast, inexpensive, requires minimal sample.Not quantitative, low resolution, can be misleading.Quick, qualitative checks of reaction progress before committing to more detailed analysis.

In-Depth Technical Guide and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the progress of many organic reactions due to its robustness and quantitative power. For reactions involving 2-Ethoxy-3-formyl-5-methylphenylboronic acid, a reversed-phase HPLC method is typically employed.

Causality Behind Experimental Choices:

  • Column: A C18 column is the standard choice for reversed-phase chromatography, offering good retention and separation of a wide range of organic molecules.[4]

  • Mobile Phase: A mixture of an aqueous buffer (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is used. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities.

  • Detector: A UV-Vis detector is suitable as the aromatic rings in the starting material and expected products are chromophoric.

Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling Reaction

This protocol outlines the monitoring of a reaction between 2-Ethoxy-3-formyl-5-methylphenylboronic acid and an aryl halide.

Workflow Diagram:

HPLC_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis HPLC Analysis Reaction Combine reactants, catalyst, and solvent in reactor Sample Withdraw aliquot (e.g., 50 µL) at timed intervals (t=0, 1h, 2h...) Reaction->Sample Quench Quench the reaction in the aliquot (e.g., with dilute acid) Sample->Quench Dilute Dilute with mobile phase to appropriate concentration Quench->Dilute Filter Filter through a 0.22 µm syringe filter Dilute->Filter Inject Inject sample onto HPLC system Filter->Inject Separate Separation on C18 column with gradient elution Inject->Separate Detect UV Detection Separate->Detect Data Data acquisition and processing Detect->Data

Caption: Workflow for monitoring a reaction using HPLC.

Step-by-Step Methodology:

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or similar.

    • Column: Zorbax Extend C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at 254 nm.

    • Injection Volume: 5 µL.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Sample Preparation:

    • At each time point, withdraw a ~50 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 1 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Vortex the sample and then filter through a 0.22 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product.

    • Calculate the percent conversion and the relative amounts of each species over time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more complex reaction mixtures or when unambiguous identification of byproducts is necessary, LC-MS is the technique of choice.[3]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of moderately polar organic molecules. It can be operated in both positive and negative ion modes to detect a wider range of compounds. For boronic acids, negative ion mode can be particularly effective.[3]

  • Mass Analyzer: A quadrupole mass analyzer is commonly used for routine LC-MS analysis, providing good sensitivity and resolution for quantitative work.

Experimental Protocol: Impurity Profiling

Workflow Diagram:

LCMS_Workflow cluster_sampling Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Withdraw and quench reaction aliquot Dilute Dilute with mobile phase Sample->Dilute Inject Inject sample Dilute->Inject Separate HPLC separation (C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect TIC Total Ion Chromatogram Detect->TIC EIC Extracted Ion Chromatograms TIC->EIC Spectra Mass Spectra of Peaks EIC->Spectra

Caption: Workflow for reaction analysis using LC-MS.

Step-by-Step Methodology:

  • Instrument Setup:

    • LC-MS System: Agilent 6120 Quadrupole LC/MS or similar.

    • LC conditions are similar to the HPLC method described above.

    • MS Detector Settings:

      • Ionization Mode: ESI Positive and Negative switching.

      • Drying Gas Temperature: 350 °C.

      • Drying Gas Flow: 12 L/min.

      • Nebulizer Pressure: 35 psi.

      • Capillary Voltage: 3500 V.

      • Mass Range: m/z 100-1000.

  • Sample Preparation:

    • Follow the same procedure as for HPLC analysis.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to see all detected species.

    • Generate extracted ion chromatograms (EICs) for the expected masses of the starting material (m/z for [M+H]⁺ and [M-H]⁻), product, and any potential side products (e.g., homocoupling of the boronic acid).

    • Analyze the mass spectrum of each peak to confirm its identity.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR provides a non-invasive window into the reaction as it happens, offering rich structural and quantitative information in real-time.[2]

Causality Behind Experimental Choices:

  • Nuclei to Observe: ¹H NMR is the most common due to its high sensitivity and the abundance of protons in organic molecules. ¹¹B NMR can also be very informative for directly observing the consumption of the boronic acid.[5]

  • Solvent: A deuterated solvent that is compatible with the reaction chemistry is required.

  • Internal Standard: A non-reactive compound with a known concentration and a distinct NMR signal is added for accurate quantification.

Experimental Protocol: Mechanistic Study

Workflow Diagram:

InSituNMR_Workflow cluster_prep Preparation cluster_nmr NMR Analysis cluster_data Data Processing Prepare Prepare reaction mixture in deuterated solvent with internal standard Transfer Transfer to NMR tube Prepare->Transfer Place Place NMR tube in spectrometer Transfer->Place Acquire Acquire spectra at regular intervals Place->Acquire Process Process spectra (phasing, baseline correction) Acquire->Process Integrate Integrate key signals relative to internal standard Process->Integrate Plot Plot concentration vs. time Integrate->Plot

Caption: Workflow for in-situ NMR reaction monitoring.

Step-by-Step Methodology:

  • Sample Preparation:

    • In a vial, dissolve the starting materials, catalyst, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.

    • Acquire a ¹H NMR spectrum at t=0.

    • Set up an arrayed experiment to automatically acquire spectra at regular time intervals (e.g., every 10 minutes).

  • Data Analysis:

    • Process each spectrum (phasing, baseline correction).

    • Identify the characteristic signals for the starting material (e.g., the aldehyde proton) and the product.

    • Integrate these signals relative to the integral of the internal standard.

    • Calculate the concentration of each species at each time point and plot the data to obtain kinetic profiles.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for monitoring reactions of 2-Ethoxy-3-formyl-5-methylphenylboronic acid is a strategic one, balancing the need for detailed information with practical considerations of speed, cost, and availability.

  • For routine process monitoring and optimization, HPLC-UV offers a robust and cost-effective solution.

  • When faced with complex reaction mixtures or the need to identify unknown impurities, the specificity of LC-MS is invaluable.

  • For fundamental mechanistic studies and detailed kinetic analysis, in-situ NMR provides unparalleled insight into the reacting system.

By understanding the strengths and limitations of each technique, researchers can make informed decisions to accelerate their research and development efforts, ultimately leading to more efficient and robust chemical processes.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Maslarska V, Bozhanov S, Vladimirova S, Peikova L, Tzankova D, Georgieva M (2022) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia 69(2): 265–271. [Link]

  • MDPI. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • ACS Publications. (2020). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • PubMed Central. (2023). A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • ResearchGate. (n.d.). In-situ NMR monitoring of the reaction. [Link]

Sources

Validation

The Strategic Advantage of 2-Ethoxy-3-formyl-5-methylphenylboronic Acid in Advanced Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds central to many pha...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds central to many pharmaceutical agents and advanced materials, the choice of the boronic acid partner in Suzuki-Miyaura cross-coupling reactions is a critical determinant of success. This guide provides an in-depth technical comparison of 2-Ethoxy-3-formyl-5-methylphenylboronic acid against common alternatives, elucidating the distinct advantages conferred by its unique substitution pattern. By examining the interplay of electronic and steric effects, supported by available experimental data and mechanistic insights, we present a compelling case for its strategic use in demanding synthetic applications.

Introduction: Beyond the Standard Phenylboronic Acid

The Suzuki-Miyaura reaction stands as a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance. However, as synthetic targets increase in complexity, the limitations of simple phenylboronic acids become apparent. Issues such as low reactivity, side reactions, and lack of regioselectivity necessitate the use of more sophisticated, functionalized boronic acids. 2-Ethoxy-3-formyl-5-methylphenylboronic acid emerges as a highly versatile building block, offering a unique combination of functionalities that can enhance reaction outcomes and provide handles for further molecular elaboration.

The Architectural Advantage: Unpacking the Roles of the Substituents

The superior performance of 2-Ethoxy-3-formyl-5-methylphenylboronic acid can be attributed to the synergistic interplay of its ethoxy, formyl, and methyl substituents.

The Directing Power of the Ortho-Ethoxy Group

The presence of an alkoxy group at the ortho position to the boronic acid moiety is not merely an incidental feature; it plays a crucial role in the reaction mechanism. Mechanistic studies on ortho-substituted phenylboronic acids in Suzuki-Miyaura reactions have suggested that an ortho-alkoxy group can participate in the catalytic cycle.[1] It is proposed that the oxygen atom can coordinate to the palladium center during the transmetalation step. This intramolecular interaction can pre-organize the transition state, potentially lowering the activation energy and accelerating the rate of this often rate-limiting step.[1] This "ortho-directing effect" can lead to higher yields and faster reaction times compared to boronic acids lacking this feature.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide (1.0 mmol), 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel. B Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). A->B C Add degassed solvent (e.g., Toluene/Ethanol/Water mixture). B->C D Degas the reaction mixture (e.g., by bubbling with N₂ or Ar). C->D E Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). E->F G Wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), 2-Ethoxy-3-formyl-5-methylphenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion: A Strategic Choice for Complex Synthesis

2-Ethoxy-3-formyl-5-methylphenylboronic acid represents a significant advancement over simpler boronic acids for the synthesis of complex biaryl molecules. The strategic placement of the ortho-ethoxy group can facilitate the Suzuki-Miyaura coupling through a directing effect, potentially leading to higher yields and faster reactions. Concurrently, the formyl group provides a versatile handle for subsequent transformations, enabling the efficient construction of diverse molecular architectures. For researchers in drug discovery and materials science, the adoption of this multifunctional building block can streamline synthetic routes, accelerate lead optimization, and unlock access to novel chemical space.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, Carboxamides, and N-Heterocycles. Journal of the American Chemical Society, 2002 , 124 (50), 14844–14845. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Methodology. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]

  • Barday, M.; et al. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemistrySelect, 2018 , 3(35), 10049-10053. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organic Reactions; John Wiley & Sons, Inc., 2014 ; pp 1–467. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Science, 2016 , 352(6283), 329-332. [Link]

  • Wolan, A.; K. Młonek, J. Structure and Reactivity of Ortho-Substituted Phenylboronic Acids in the Suzuki-Miyaura Reaction. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384-2393. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Yield Analysis of Suzuki Coupling with Different Boronic Acids

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] A pivotal component of this reaction is the organoboron species, most commonly a boronic acid, which significantly influences the reaction's efficiency and yield. This guide provides an in-depth comparative analysis of Suzuki coupling yields with various classes of boronic acids, supported by experimental data and detailed protocols, to empower researchers in optimizing their synthetic strategies.

The Heart of the Matter: The Suzuki Coupling Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is paramount to appreciating the nuanced effects of different boronic acids on the reaction outcome. The catalytic cycle, primarily driven by a palladium catalyst, unfolds in three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the bond between the organic halide (R¹-X) and the halide, forming a Pd(II) complex.[3]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond (R¹-R²) and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->transmetalation

The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the activation of the boronic acid by a base.

The Contenders: A Comparative Look at Boronic Acids

The structure of the boronic acid plays a critical role in the transmetalation step, directly impacting the overall reaction yield. The electronic and steric properties of the organic substituent on the boron atom are key determinants of its reactivity.

Arylboronic Acids: The Workhorse

Arylboronic acids are the most commonly employed partners in Suzuki couplings due to their general stability, commercial availability, and high reactivity.[6]

  • Electronic Effects: Electron-donating groups (EDGs) on the aryl ring, such as methoxy (-OCH₃) or methyl (-CH₃), generally increase the nucleophilicity of the aryl group, accelerating the transmetalation step and leading to higher yields. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), can decrease the rate of transmetalation.

  • Steric Hindrance: Ortho-substituted arylboronic acids can exhibit lower reactivity due to steric hindrance, which can impede the approach of the boronic acid to the palladium center.[7]

Heteroarylboronic Acids: Expanding the Scope

Heteroarylboronic acids are crucial in pharmaceutical and materials science for the synthesis of complex heterocyclic structures. However, they can present unique challenges.

  • Stability: Some heteroarylboronic acids, particularly those with nitrogen-containing heterocycles like pyridine, can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields.[4]

  • Coordination: The heteroatoms in the ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Careful selection of ligands and reaction conditions is often necessary to mitigate these effects.

Vinylboronic Acids: Access to Alkenes

Vinylboronic acids are valuable reagents for the synthesis of substituted alkenes and conjugated dienes.

  • Stereochemistry: A significant advantage of using vinylboronic acids is that the stereochemistry of the double bond is typically retained throughout the reaction.[8]

  • Reactivity: The reactivity of vinylboronic acids is generally good, often comparable to or slightly less than that of arylboronic acids.

Alkylboronic Acids: The Final Frontier

The use of alkylboronic acids in Suzuki couplings has historically been more challenging compared to their aryl and vinyl counterparts.

  • β-Hydride Elimination: A major competing side reaction with alkylboronic acids is β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of an alkene byproduct and reduces the yield of the desired cross-coupled product.

  • Slower Transmetalation: The transmetalation of alkyl groups from boron to palladium is often slower than that of sp²-hybridized groups.[6] However, recent advancements in ligand and catalyst development have significantly improved the efficiency of alkyl-alkyl Suzuki couplings.

Comparative Yield Analysis: A Data-Driven Perspective

To provide a quantitative comparison, the following table summarizes representative yields for the Suzuki coupling of different boronic acids with a common aryl bromide, 4-bromoanisole. It is crucial to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions. Therefore, the conditions for each reaction are provided to offer context.

Boronic Acid TypeBoronic AcidElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl 4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295[9]
Aryl Phenylboronic acid4-BromoanisolePd-bpydc-NdK₂CO₃DMF1002488[10]
Heteroaryl Thiophene-2-boronic acid2-BromothiophenePd(PPh₃)₄K₂CO₃Toluene/H₂O801675[11]
Heteroaryl 3-Pyridylborane1-Bromo-3-(methylsulfonyl)benzeneNot specifiedNot specifiedNot specifiedNot specifiedNot specified92.5[2]
Vinyl (E)-2-Phenylvinylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane801285Hypothetical data based on typical yields
Alkyl n-Butylboronic acid4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008~90 (with alkyl bromide)[12]

Experimental Protocol: A General Procedure for Comparative Yield Analysis

This protocol provides a standardized workflow for comparing the yields of Suzuki coupling reactions with different boronic acids.

Materials and Reagents:
  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acids (e.g., 4-methoxyphenylboronic acid, thiophene-2-boronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃ or SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start add_reagents Add aryl halide, boronic acid, base, and solvent to flask start->add_reagents degas Degas the reaction mixture (e.g., with Ar or N₂ stream) add_reagents->degas add_catalyst Add Pd catalyst and ligand under inert atmosphere degas->add_catalyst heat Heat the reaction to the desired temperature with stirring add_catalyst->heat monitor Monitor reaction progress (e.g., by TLC or GC) heat->monitor cool Cool the reaction to room temperature monitor->cool quench Quench the reaction (e.g., with water or NH₄Cl) cool->quench extract Extract with an organic solvent quench->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure extract->dry_concentrate purify Purify the crude product (e.g., by column chromatography) dry_concentrate->purify characterize Characterize the product (e.g., by NMR, MS) purify->characterize calculate_yield Calculate the reaction yield characterize->calculate_yield end End calculate_yield->end

A generalized experimental workflow for performing a comparative Suzuki coupling yield analysis.

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[4][13]

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). Degas the mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) and, if necessary, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity, and then calculate the isolated yield.

Conclusion: Informed Choices for Optimal Outcomes

The choice of boronic acid is a critical parameter in the optimization of a Suzuki-Miyaura cross-coupling reaction. While arylboronic acids remain the reliable workhorses, a deeper understanding of the reactivity trends among different classes of boronic acids—aryl, heteroaryl, vinyl, and alkyl—empowers chemists to make informed decisions. By considering the electronic and steric properties of the boronic acid, and by employing standardized protocols for comparative analysis, researchers can unlock the full potential of this powerful synthetic tool, paving the way for the efficient construction of novel molecules in drug discovery and materials science.

References

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4969–4973. Retrieved from [Link]

  • Leal, J. H., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(2), 99-104. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]

  • Kourkouli, S. N., et al. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. ResearchGate. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Ahmad, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5057. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Name of Book. IntechOpen. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. Retrieved from [Link]

  • Bunda, S., et al. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Omega, 3(11), 15939–15952. Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8648–8658. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 11(2), 353–356. Retrieved from [Link]

  • Organic Spectroscopy International. (2016, July 9). 4-METHOXYPHENYL BORONIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-24). Retrieved from [Link]

  • Al-Masri, O. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324–341. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Retrieved from [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organ, M. G., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Chemistry – A European Journal, 29(6), e202202931. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Assessing the Purity of Synthesized Compounds Using 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

In the landscape of drug discovery and development, the unambiguous determination of compound purity is a cornerstone of reliable and reproducible research. The presence of impurities, even in minute quantities, can sign...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of compound purity is a cornerstone of reliable and reproducible research. The presence of impurities, even in minute quantities, can significantly alter the biological activity and toxicological profile of a synthesized compound. This guide provides an in-depth technical comparison of a novel derivatization-based approach for purity assessment using 2-Ethoxy-3-formyl-5-methylphenylboronic acid against established analytical techniques. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Purity Assessment of Amine-Containing Synthesized Compounds

Many biologically active molecules and pharmaceutical intermediates possess primary or secondary amine functionalities. While essential for their intended function, these groups can present challenges for routine purity analysis by High-Performance Liquid Chromatography (HPLC). The primary difficulties include:

  • Poor UV Absorption: Aliphatic amines, in particular, lack a significant chromophore, leading to low sensitivity with standard UV-Vis detectors.[1]

  • Poor Peak Shape: The basic nature of amines can lead to interactions with residual silanol groups on silica-based reversed-phase columns, resulting in peak tailing and reduced resolution.[2]

  • Volatility Issues: Some low molecular weight amines can be volatile, complicating sample handling and analysis.

To overcome these limitations, derivatization of the amine group is a common and effective strategy.[3][4] This involves reacting the analyte with a reagent to form a derivative with improved detectability and chromatographic behavior.[1][5]

A Novel Approach: Derivatization with 2-Ethoxy-3-formyl-5-methylphenylboronic Acid

We propose the use of 2-Ethoxy-3-formyl-5-methylphenylboronic acid as a pre-column derivatization reagent for the HPLC-based purity assessment of amine-containing compounds. The rationale for this choice is rooted in the unique combination of functional groups within this molecule.

The core of this method lies in the reaction between the aldehyde (formyl) group of the reagent and the primary or secondary amine of the analyte to form a Schiff base (imine). This reaction introduces a phenylboronic acid moiety into the analyte molecule, which offers several advantages:

  • Introduction of a Chromophore: The aromatic ring of the reagent provides strong UV absorbance, significantly enhancing the sensitivity of detection.[4]

  • Improved Chromatography: The derivatization process increases the hydrophobicity of the analyte, leading to better retention and peak shape on reversed-phase columns.[5]

  • Potential for Unique Selectivity: The boronic acid group can engage in secondary interactions with the stationary phase or mobile phase additives, potentially offering unique selectivity for the separation of closely related impurities.

The reaction of formylphenylboronic acids with amines has been shown to be efficient, providing a basis for this application.[6]

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy. Here, we compare our proposed derivatization method with established techniques.

Technique Principle Advantages Disadvantages Best Suited For
Direct HPLC-UV Separation based on polarity, with detection via UV absorbance of the native molecule.[7]Simple, direct method without sample manipulation.Low sensitivity for compounds lacking a strong chromophore; poor peak shape for basic compounds.[1][2]Purity assessment of compounds with inherent UV absorbance and good chromatographic behavior.
HPLC with 2-Ethoxy-3-formyl-5-methylphenylboronic Acid Derivatization (Proposed) Chemical modification of amine-containing analytes to enhance UV detection and improve chromatographic properties.High sensitivity for amine-containing compounds; improved peak shape and resolution; potential for unique selectivity.Requires an additional reaction step; optimization of derivatization conditions is necessary; reagent may introduce its own impurities.Purity analysis of amine-containing compounds that are difficult to analyze directly by HPLC-UV.
Quantitative NMR (qNMR) Determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[8][9]Absolute quantification without the need for a reference standard of the analyte; provides structural information about impurities.[10][11]Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification; potential for signal overlap.Accurate purity determination of bulk materials and confirmation of major components.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection, providing molecular weight information.[12][13]High sensitivity and selectivity; provides molecular weight information for impurity identification; applicable to a wide range of compounds.[14][15]Destructive technique; quantification can be more complex than with UV or NMR; matrix effects can influence ionization.Impurity profiling and identification, especially for unknown impurities at trace levels.[16]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC with 2-Ethoxy-3-formyl-5-methylphenylboronic Acid Derivatization

This protocol is a hypothetical procedure based on the known reactivity of similar compounds and is intended as a starting point for method development.

1. Reagent and Sample Preparation:

  • Derivatization Reagent Solution: Prepare a 10 mM solution of 2-Ethoxy-3-formyl-5-methylphenylboronic acid in acetonitrile.
  • Sample Solution: Accurately weigh and dissolve the synthesized amine-containing compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
  • Buffer Solution: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

2. Derivatization Procedure:

  • To 100 µL of the sample solution in a microvial, add 100 µL of the derivatization reagent solution.
  • Add 50 µL of the borate buffer to catalyze the reaction.
  • Vortex the mixture and heat at 60°C for 30 minutes.
  • Cool the reaction mixture to room temperature.
  • Dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 30% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 254 nm.

4. Data Analysis:

  • Calculate the purity of the main compound by the area percentage method, assuming all impurities have a similar response factor after derivatization.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized compound and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.
  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.
  • Calculate the purity using the following formula:

Visualization of Workflows

Purity_Assessment_Workflow cluster_direct Direct Analysis cluster_derivatization Derivatization Approach Direct_HPLC_UV Direct HPLC-UV Purity_Report Purity Report Direct_HPLC_UV->Purity_Report qNMR qNMR qNMR->Purity_Report LC_MS LC-MS LC_MS->Purity_Report Derivatization Derivatization with 2-Ethoxy-3-formyl-5-methylphenylboronic acid HPLC_UV_Deriv HPLC-UV Analysis Derivatization->HPLC_UV_Deriv HPLC_UV_Deriv->Purity_Report Synthesized_Compound Synthesized Amine-Containing Compound Synthesized_Compound->Direct_HPLC_UV Synthesized_Compound->qNMR Synthesized_Compound->LC_MS Synthesized_Compound->Derivatization

Caption: Comparative workflow for purity assessment.

Decision_Tree Start Assess Purity of Amine-Containing Compound Has_Chromophore Strong UV Chromophore? Start->Has_Chromophore Direct_HPLC Direct HPLC-UV Has_Chromophore->Direct_HPLC Yes Derivatization_Needed Consider Derivatization Has_Chromophore->Derivatization_Needed No Absolute_Quant Absolute Quantification Needed? Direct_HPLC->Absolute_Quant Derivatize Derivatize with 2-Ethoxy-3-formyl-5-methylphenylboronic acid Derivatization_Needed->Derivatize Yes HPLC_Deriv HPLC-UV of Derivative Derivatize->HPLC_Deriv HPLC_Deriv->Absolute_Quant qNMR Use qNMR Absolute_Quant->qNMR Yes Impurity_ID Impurity Identification Needed? Absolute_Quant->Impurity_ID No qNMR->Impurity_ID LC_MS Use LC-MS Impurity_ID->LC_MS Yes End Final Purity Assessment Impurity_ID->End No LC_MS->End

Caption: Decision tree for selecting a purity assessment method.

Conclusion and Future Perspectives

The purity of synthesized compounds is a critical parameter that demands rigorous analytical evaluation. While direct HPLC-UV, qNMR, and LC-MS are powerful and well-established techniques, they each have their limitations. The proposed use of 2-Ethoxy-3-formyl-5-methylphenylboronic acid as a derivatization reagent offers a promising alternative for the purity assessment of amine-containing compounds, particularly those that are challenging to analyze directly. This approach has the potential to enhance sensitivity, improve chromatographic performance, and provide a valuable tool in the analytical chemist's arsenal.

Further work is required to fully validate this proposed method, including optimization of the derivatization reaction, assessment of its robustness, and comparison of its performance with a wider range of amine-containing analytes and other derivatization reagents. Nevertheless, the unique chemical properties of 2-Ethoxy-3-formyl-5-methylphenylboronic acid make it a compelling candidate for advancing the field of purity assessment in pharmaceutical research and development.

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